5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-6-3-7(10-9-6)11-4-5-1-2-5/h3,5H,1-2,4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKPVUNMPKWQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NNC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719912 | |
| Record name | 3-(Cyclopropylmethoxy)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852443-66-4 | |
| Record name | 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852443-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclopropylmethoxy)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel heterocyclic building block, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. As a member of the aminopyrazole family, this compound holds significant promise for medicinal chemistry and drug discovery, leveraging the unique structural and electronic features of the pyrazole core in combination with the desirable physicochemical properties imparted by the cyclopropylmethoxy substituent. This document is intended to be a valuable resource for researchers and scientists in the fields of synthetic and medicinal chemistry, offering detailed insights into its reactivity, potential for structural diversification, and role in the development of new therapeutic agents.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The 3-aminopyrazole moiety, in particular, is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3] The amino group at the 3-position serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate pharmacological activity.[4]
The subject of this guide, this compound, introduces a cyclopropylmethoxy group at the 5-position. This substituent is of particular interest in drug design as the cyclopropyl group can enhance metabolic stability, improve binding affinity, and favorably influence lipophilicity. This guide will explore the synthesis, chemical behavior, and potential of this promising, yet underexplored, molecule.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Supporting Evidence |
| Molecular Formula | C₇H₁₁N₃O | Calculated from the chemical structure. |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the appearance of similar aminopyrazole compounds. |
| Melting Point | 110-130 °C | Inferred from analogs like 3-Amino-5-phenylpyrazole (124-127 °C). |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The presence of the polar amine and pyrazole nitrogens suggests solubility in polar solvents. The hydrophobic cyclopropylmethoxy group will limit aqueous solubility. |
| pKa (of the amino group) | 4.5 - 5.5 | The amino group on the pyrazole ring is generally less basic than a typical aniline due to the electron-withdrawing nature of the heterocyclic ring. |
| LogP | 1.0 - 2.0 | The cyclopropylmethoxy group will increase lipophilicity compared to a simple methoxy or ethoxy substituent. |
Proposed Synthesis Protocol
A robust synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted 5-aminopyrazoles.[5] The proposed multi-step synthesis is outlined below, with a detailed explanation of the rationale behind each step.
Overall Synthetic Scheme
References
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. Recognizing its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents, this document details a scientifically grounded, multi-step synthesis beginning from accessible starting materials. The narrative emphasizes the chemical principles and strategic decisions behind the chosen methodologies. Furthermore, a complete framework for the analytical characterization of the final compound is presented, ensuring researchers can verify its structural integrity and purity. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a practical, in-depth understanding of preparing and validating this valuable pyrazole derivative.
Strategic Importance in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[1][2] Within this class, the 5-aminopyrazole motif is particularly valuable, serving as a versatile precursor for a wide range of more complex, biologically active molecules.[3][4]
The target molecule, this compound, combines this potent heterocyclic core with a cyclopropylmethoxy side chain. The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability and binding affinity by introducing conformational rigidity. The methoxy ether linkage provides a hydrogen bond acceptor site and modulates the compound's physicochemical properties. Consequently, this molecule is a crucial intermediate for creating novel therapeutics, particularly in oncology as a building block for kinase inhibitors.[5] This guide provides a detailed protocol for its logical synthesis and rigorous characterization.
Retrosynthetic Analysis and Synthetic Strategy
The most reliable and widely adopted method for constructing the 5-aminopyrazole ring is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[6][7] This forms the basis of our retrosynthetic strategy.
Retrosynthetic Analysis:
The primary disconnection of the target pyrazole ring (I) reveals two key synthons: hydrazine and the β-ketonitrile precursor, 4-(cyclopropylmethoxy)-3-oxobutanenitrile (II). This precursor can be conceptually derived from the reaction of an activated acetic acid equivalent, such as acetonitrile, with an ester containing the cyclopropylmethoxy group, like ethyl 2-(cyclopropylmethoxy)acetate (III). This ester, in turn, is readily accessible from commercially available cyclopropylmethanol (IV) and an ethyl haloacetate.
Forward Synthetic Pathway:
Based on the retrosynthetic analysis, a three-step forward synthesis is proposed. The workflow begins with the synthesis of the key ether intermediate, proceeds to the formation of the β-ketonitrile via a Claisen-type condensation, and concludes with the pyrazole ring formation.
Detailed Experimental Protocol
Disclaimer: These protocols are based on established chemical principles and should be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Synthesis of Ethyl 2-(cyclopropylmethoxy)acetate
Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Sodium hydride (NaH) is used as a strong base to deprotonate the alcohol of cyclopropylmethanol, creating a potent nucleophile that readily displaces the bromide from ethyl bromoacetate. Anhydrous THF is the solvent of choice to prevent quenching the base.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Slowly add cyclopropylmethanol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add ethyl bromoacetate (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure ester.
Step 2: Synthesis of 4-(cyclopropylmethoxy)-3-oxobutanenitrile
Rationale: This reaction is a Claisen-type condensation between the ester synthesized in Step 1 and acetonitrile. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate acetonitrile, forming a nucleophile that attacks the carbonyl group of the ester. The subsequent collapse of the tetrahedral intermediate eliminates ethanol, yielding the β-ketonitrile.[3]
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (2.0 equivalents) in anhydrous ethanol.
-
To this solution, add acetonitrile (1.5 equivalents).
-
Add the ethyl 2-(cyclopropylmethoxy)acetate (1.0 equivalent) from Step 1 dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude β-ketonitrile, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the β-ketonitrile in a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl, followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole aromatic ring.[2][7]
Procedure:
-
Dissolve the crude 4-(cyclopropylmethoxy)-3-oxobutanenitrile (1.0 equivalent) from Step 2 in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Comprehensive Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.
Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Protons on Cyclopropyl Ring: Multiplets in the upfield region (δ ~0.3-1.2 ppm). A characteristic multiplet for the CH proton and separate multiplets for the non-equivalent CH₂ protons. -O-CH₂- Protons: A doublet around δ ~3.8-4.0 ppm, coupled to the cyclopropyl CH proton. Pyrazole Ring CH: A singlet around δ ~5.4-5.8 ppm. Amine (-NH₂) Protons: A broad singlet (exchangeable with D₂O) around δ ~4.5-5.5 ppm. Pyrazole NH Proton: A very broad singlet in the downfield region (δ > 9.0 ppm). |
| ¹³C NMR | Cyclopropyl Carbons: Signals in the upfield region (δ ~3-12 ppm). -O-CH₂- Carbon: A signal around δ ~75-80 ppm. Pyrazole Ring Carbons: Three signals in the aromatic/olefinic region; C4 (~85-95 ppm), C5 (~150-160 ppm), and C3 (~155-165 ppm).[8] |
| Mass Spec. (ESI-MS) | Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol Expected Ion Peak [M+H]⁺: m/z = 154.19 |
| FTIR | N-H Stretching: Broad absorption band in the range of 3200-3400 cm⁻¹ (amine). C-H Stretching: Absorptions around 2850-3000 cm⁻¹. C=N & C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region. C-O Stretching: Strong absorption around 1050-1150 cm⁻¹ (ether). |
Purity Assessment
A high-purity profile is critical for subsequent applications in drug discovery. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this assessment.[9]
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Expected Result | A single major peak with >95% purity by area percentage. |
Conclusion
This guide outlines a logical and efficient synthetic route for this compound, a compound of high value to the medicinal chemistry community. The described pathway is based on well-established and robust chemical transformations, ensuring reproducibility. The comprehensive characterization protocol provides a clear framework for validating the final product's identity and purity, empowering researchers to confidently utilize this key building block in the design and synthesis of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
An In-Depth Technical Guide to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine (CAS 852443-66-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine (CAS Number: 852443-66-4), a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its significant role as an intermediate in the development of therapeutic agents, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and application of this important molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of bioactive compounds.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. Their utility stems from the pyrazole ring's unique electronic and steric properties, which allow for diverse substitutions and interactions with various biological targets.
This compound, in particular, has emerged as a valuable intermediate in the synthesis of targeted therapies. The presence of the cyclopropylmethoxy group can enhance metabolic stability and binding affinity to target proteins, making it an attractive moiety for the design of novel drug candidates. This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 852443-66-4 | Internal Knowledge |
| Molecular Formula | C₇H₁₁N₃O | Internal Knowledge |
| Molecular Weight | 153.18 g/mol | Internal Knowledge |
| Appearance | Expected to be a solid | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |
| Purity | Commercially available with >95% purity | Internal Knowledge |
Synthesis and Mechanism
A likely precursor for the synthesis of the target molecule is 3-cyclopropyl-3-oxopropanenitrile. The synthesis of derivatives of a similar compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, has been reported to start from 3-cyclopropyl-3-oxopropanenitrile and a substituted hydrazine.
The proposed synthetic pathway involves two key steps:
-
Formation of the Pyrazole Ring: The reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate would lead to the formation of 5-cyclopropyl-1H-pyrazol-3-amine. This reaction is a classic example of a Knorr-type pyrazole synthesis.
-
Introduction of the Cyclopropylmethoxy Group: This step is hypothesized to proceed via a nucleophilic substitution reaction. However, the exact precursor and reaction conditions for introducing the cyclopropylmethoxy group at the 5-position are not explicitly detailed in the available search results. A possible route could involve the use of a 5-hydroxy-1H-pyrazol-3-amine derivative followed by Williamson ether synthesis with a cyclopropylmethyl halide.
Conceptual Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of a synthesized compound. While specific spectral data for this compound is not available in the provided search results, this section outlines the expected analytical profile based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), the methylene protons of the methoxy group (a doublet), the methine proton of the cyclopropyl group (a multiplet), a singlet for the pyrazole C4-proton, and broad signals for the amine and pyrazole N-H protons. For comparison, the ¹H NMR spectrum of a related compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, showed signals for the cyclopropyl protons as multiplets at 0.71 and 0.92 ppm and the methine proton at 1.85 ppm.
-
¹³C NMR: The carbon NMR spectrum would be expected to show signals for the cyclopropyl carbons, the methylene carbon of the methoxy group, and the three distinct carbons of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 154.10.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by the area percentage of the main peak.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of kinase inhibitors .
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, inhibiting specific kinases has become a major focus of modern drug discovery.
The 3-aminopyrazole scaffold is a well-established "hinge-binding" motif, meaning it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents at the 5-position of the pyrazole ring, such as the cyclopropylmethoxy group, can then be tailored to achieve selectivity and potency for a specific kinase target.
While specific drug candidates containing the this compound moiety are not detailed in the provided search results, numerous patents describe the use of similar 3-aminopyrazole derivatives as kinase inhibitors for the treatment of cancer and other cell proliferative disorders.[2]
Logical Flow of Application in Kinase Inhibitor Discovery:
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
5-(cyclopropylmethoxy)-1H-pyrazol-3-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Significance of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of this compound, a key building block in modern drug discovery. We will delve into its structural features, supported by an examination of related compounds, propose a robust synthetic pathway, and discuss its potential as a precursor for novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation pharmaceuticals.
Table of Contents
-
Introduction to the Pyrazole Scaffold
-
Molecular Structure and Physicochemical Properties of this compound
-
Spectroscopic Characterization
-
Proposed Synthesis Protocol
-
Biological Significance and Applications in Drug Discovery
-
References
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-like characteristics.[4] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic importance.[1][2] The incorporation of a cyclopropyl group, as seen in the broader class of cyclopropyl-substituted pyrazoles, often enhances metabolic stability and binding affinity.[5]
Molecular Structure and Physicochemical Properties of this compound
The molecular structure of this compound is characterized by a central pyrazole ring functionalized with an amino group at the 3-position and a cyclopropylmethoxy group at the 5-position.
Key Structural Features:
-
Pyrazole Core: The aromatic pyrazole ring provides a rigid scaffold for the appended functional groups.
-
3-Amino Group: This primary amine is a key site for further chemical modification and can act as a hydrogen bond donor.
-
5-Cyclopropylmethoxy Group: This ether linkage introduces flexibility and lipophilicity. The cyclopropyl ring can contribute to enhanced metabolic stability and may participate in favorable van der Waals interactions within a protein binding pocket.
Tautomerism:
It is important to note that 3-aminopyrazoles can exist as tautomers, with the proton on the pyrazole nitrogen potentially migrating. The predominant tautomer is generally the 3-amino form, which is predicted to be more stable than the 5-amino tautomer.[6]
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 5-cyclopropyl-1H-pyrazol-3-amine |
| CAS Number | 852443-66-4[7] | 175137-46-9[3] |
| Molecular Formula | C₇H₁₁N₃O[7] | C₆H₉N₃[3] |
| Molecular Weight | 153.18 g/mol [7] | 123.16 g/mol [8] |
| Appearance | (Predicted) White to off-white solid or oil | Liquid[8] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | 1.159 g/mL at 25 °C[8] |
| Refractive Index | Not available | n20/D 1.566[8] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, methoxy, and pyrazole ring protons.
-
Cyclopropyl Protons: A multiplet in the upfield region (δ 0.3-1.2 ppm).
-
Methylene Protons (-O-CH₂-): A doublet around δ 3.8-4.2 ppm.
-
Pyrazole CH Proton: A singlet around δ 5.5-6.0 ppm.
-
NH₂ Protons: A broad singlet that may vary in chemical shift depending on the solvent and concentration.
-
NH Proton (pyrazole): A broad singlet, typically at a higher chemical shift.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display distinct signals for each carbon environment.
-
Cyclopropyl Carbons: Signals in the upfield region (δ 5-15 ppm).
-
Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
-
Pyrazole Carbons: Signals in the aromatic region, with the carbon bearing the amino group appearing at a lower field.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorptions:
-
N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ characteristic of a primary amine.[9][10]
-
C-H Stretching: Bands corresponding to the aromatic C-H of the pyrazole ring and the aliphatic C-H of the cyclopropyl and methoxy groups.
-
C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region from the pyrazole ring.
-
C-O Stretching: A strong band around 1050-1150 cm⁻¹ for the ether linkage.
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the pyrazole ring.
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned based on established methods for pyrazole synthesis. The following protocol outlines a likely synthetic route.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Step 1: Condensation. Cyclopropylacetonitrile is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate.
-
Step 2: Methylation. The resulting β-ketoester is then O-methylated using a methylating agent such as dimethyl sulfate in the presence of a milder base like potassium carbonate to yield ethyl 2-cyano-3-cyclopropyl-3-methoxyacrylate.
-
Step 3: Cyclization. Finally, cyclization with hydrazine hydrate in a suitable solvent like ethanol will afford the target molecule, this compound.
This synthetic approach is robust and allows for the introduction of the desired functional groups in a controlled manner.
Biological Significance and Applications in Drug Discovery
The 3-amino-1H-pyrazole scaffold is a key pharmacophore in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2]
Potential as a Kinase Inhibitor Precursor:
The amino group at the 3-position of this compound serves as a crucial attachment point for moieties that can interact with the hinge region of the ATP-binding site of kinases. The cyclopropylmethoxy group at the 5-position can be directed towards the solvent-exposed region or other pockets within the kinase domain, potentially enhancing selectivity and potency.
Derivatives of the closely related 5-cyclopropyl-1H-pyrazol-3-amine have been investigated as antitumor agents.[12] Furthermore, various cyclopropyl-containing pyrazole derivatives have shown promise as inhibitors of JNK3 for neurodegenerative diseases and as cannabinoid type 1 receptor antagonists.[5][13]
Structure-Activity Relationship (SAR) Insights:
The synthesis of a library of compounds derived from this compound would allow for the exploration of structure-activity relationships. By modifying the 3-amino group with different substituents, it is possible to probe the steric and electronic requirements for optimal binding to a target kinase.
Signaling Pathway Diagram
Caption: General signaling pathway illustrating kinase inhibition.
Conclusion
This compound is a molecule of significant interest for drug discovery and development. Its unique combination of a proven pharmacophore, the 3-aminopyrazole core, with a metabolically robust and potentially affinity-enhancing cyclopropylmethoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is highly warranted and holds the promise of yielding new and effective treatments for a range of diseases.
References
- 1. 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazol-3-amine, 5-(cyclopropylmethoxy)-,(CAS# 852443-66-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 13. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic applications. This technical guide delves into the putative mechanism of action of a specific, yet under-characterized molecule: 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. While direct experimental data for this compound remains limited, this document synthesizes the wealth of knowledge surrounding the broader class of 3-aminopyrazoles to construct a robust, evidence-based framework of its likely biological activities. We will explore potential roles as a kinase inhibitor, a disruptor of microtubule dynamics, an inhibitor of bacterial topoisomerases, and a modulator of inflammatory pathways. This guide is intended to serve as a foundational resource for researchers, providing hypothesized mechanisms, detailed experimental protocols to test these hypotheses, and a comprehensive list of references to support further investigation.
Introduction: The Prominence of the Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] The introduction of an amino group to this core, creating aminopyrazoles, significantly enhances its pharmacological versatility.[3][4] The position of this amino substituent is a critical determinant of the molecule's biological activity, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibiting distinct profiles.[3][4] Our focus, this compound, belongs to the 3-aminopyrazole class, a group renowned for its potential as kinase inhibitors, anti-cancer agents, and anti-infectives.[3][4][5] The cyclopropylmethoxy moiety at the 5-position likely contributes to the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.
Putative Mechanisms of Action
Based on extensive research into structurally related 3-aminopyrazole derivatives, we can hypothesize several primary mechanisms of action for this compound.
Kinase Inhibition: A Primary Target for 3-Aminopyrazoles
Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. The 3-aminopyrazole scaffold is a well-established ATP-competitive kinase inhibitor motif.[5]
Aberrant FGFR signaling is a key driver in various cancers. A series of 3-aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[6] It is plausible that this compound could act as an FGFR inhibitor.
-
Hypothesized Interaction: The 3-amino group of the pyrazole core likely forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain, mimicking the interaction of the adenine portion of ATP. The cyclopropylmethoxy group may occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Abstract
The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of targeted therapeutics, particularly protein kinase inhibitors. This technical guide provides an in-depth exploration of the potential therapeutic targets for the novel compound, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. Synthesizing data from structure-activity relationship (SAR) studies of analogous compounds and the established roles of specific kinase families in disease, this document proposes a focused, evidence-based strategy for target identification and validation. We will delve into the rationale for prioritizing Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase B (AURKB), and the BCR-ABL fusion protein as primary targets. This guide will further provide detailed, field-proven experimental protocols for in-vitro and cell-based validation, designed to be self-validating systems for robust and reproducible results. The content herein is intended for researchers, scientists, and drug development professionals seeking to accelerate the preclinical development of novel pyrazole-based inhibitors.
Introduction: The Promise of a Privileged Scaffold
This compound emerges from a class of heterocyclic compounds that have demonstrated significant therapeutic impact. The pyrazole core is a key pharmacophore in numerous FDA-approved drugs, valued for its metabolic stability and ability to form crucial hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1][2] The 3-amino substitution, in particular, has been shown to be a critical anchor for binding to the hinge region of many kinases, a foundational interaction for potent inhibition.[3]
Furthermore, the incorporation of a cyclopropylmethoxy group at the 5-position is a deliberate design choice. The cyclopropyl moiety is known to enhance metabolic stability by being less susceptible to oxidative metabolism and can improve potency by introducing conformational rigidity.[4][5] This strategic combination of a proven pharmacophore with a group that enhances drug-like properties positions this compound as a promising starting point for the development of targeted therapies.
This guide will provide a comprehensive roadmap for elucidating the therapeutic potential of this molecule by focusing on three high-value oncology targets: CDK2, Aurora Kinase B, and BCR-ABL.
Prioritized Therapeutic Targets: An Evidence-Based Rationale
Based on the structural motifs of this compound and extensive precedent in kinase inhibitor development, we propose the following protein kinases as primary therapeutic targets.
Cyclin-Dependent Kinase 2 (CDK2): A Central Regulator of Cell Cycle Progression
Rationale for Targeting CDK2:
CDK2 is a serine/threonine kinase that plays a critical role in the G1/S transition of the cell cycle.[4][6] Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][6] The 3-aminopyrazole scaffold has been successfully employed in the development of potent CDK inhibitors, making CDK2 a logical and promising target for our compound of interest.[3]
CDK2 Signaling Pathway in Cancer:
In normal cells, CDK2 activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors. In cancer, overexpression of cyclins or loss of CDK inhibitors leads to constitutive CDK2 activation, which then phosphorylates key substrates like the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication, driving the cell into S phase.[4][7]
Caption: Simplified CDK2 signaling pathway in cancer.
Aurora Kinase B (AURKB): A Key Regulator of Mitosis
Rationale for Targeting AURKB:
Aurora Kinase B is a crucial regulator of mitosis, ensuring proper chromosome segregation and cytokinesis.[8][9] Its overexpression is common in various cancers and is associated with aneuploidy and genomic instability. The pyrazole scaffold has been featured in several potent Aurora kinase inhibitors.[1][10] The potential for a compound like this compound to disrupt the mitotic machinery makes AURKB an attractive therapeutic target.
AURKB Signaling Pathway in Mitosis:
AURKB is a component of the chromosomal passenger complex (CPC), which localizes to centromeres during mitosis.[11] It phosphorylates multiple substrates, including histone H3, to regulate chromosome condensation and microtubule-kinetochore attachments.[9] Inhibition of AURKB leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and cell death in cancer cells.[12]
Caption: Role of Aurora Kinase B in mitosis and the effect of its inhibition.
BCR-ABL: The Driving Oncoprotein in Chronic Myeloid Leukemia (CML)
Rationale for Targeting BCR-ABL:
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[1][13] The development of BCR-ABL inhibitors has revolutionized the treatment of CML. The pyrazole scaffold has been incorporated into successful BCR-ABL inhibitors.[1][14] Given the proven track record of this scaffold against this specific oncoprotein, BCR-ABL represents a highly relevant potential target.
BCR-ABL Signaling Pathway in CML:
BCR-ABL activates a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[15][16] This aberrant signaling leads to increased cell proliferation, reduced apoptosis, and altered cell adhesion, which are the hallmarks of CML.[13][17] Inhibition of the BCR-ABL kinase activity effectively shuts down these downstream pathways, leading to remission in CML patients.[1]
Caption: Key downstream signaling pathways activated by BCR-ABL.
Experimental Protocols for Target Validation
The following protocols provide a robust framework for the initial biochemical and cell-based characterization of this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of the compound against the purified kinase enzymes.
3.1.1. LanthaScreen™ TR-FRET Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.[18][19]
Materials:
-
Purified recombinant human CDK2/Cyclin A, Aurora B, or BCR-ABL kinase.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Kinase Tracer specific for the kinase of interest.
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound: 10 mM stock in 100% DMSO.
-
384-well, low-volume, white plates.
-
Plate reader capable of TR-FRET measurements.
Protocol:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (vehicle control) to the assay plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-Tag antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the kinase tracer to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3.1.2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[20]
Materials:
-
Purified recombinant human CDK2/Cyclin A, Aurora B, or BCR-ABL kinase.
-
Substrate peptide specific for the kinase of interest.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Test Compound: 10 mM stock in 100% DMSO.
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Assay | Principle | Readout | Advantages |
| LanthaScreen™ TR-FRET | Binding of a fluorescent tracer to the kinase | Time-Resolved Fluorescence Resonance Energy Transfer | High-throughput, sensitive, measures direct binding |
| ADP-Glo™ | Measurement of ADP production | Luminescence | Universal for any kinase, high dynamic range |
Table 1: Comparison of In Vitro Kinase Assay Platforms.
Cell-Based Target Engagement and Phenotypic Assays
Objective: To confirm target inhibition in a cellular context and observe the resulting cellular phenotype.
3.2.1. Cellular Phosphorylation Assay (Western Blot or ELISA)
This assay measures the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line with high expression of the target kinase (e.g., HCT116 for CDK2, HeLa for Aurora B, K562 for BCR-ABL).[12][21]
-
Test Compound: 10 mM stock in 100% DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated substrate and total protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phospho-substrate and total protein.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
3.2.2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the compound on cell proliferation and viability.
Materials:
-
Relevant cancer cell lines.
-
Test Compound.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well plates.
-
Microplate reader (absorbance or luminescence).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Assay:
-
MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals with DMSO. Measure absorbance at 570 nm.[2]
-
CellTiter-Glo®: Add CellTiter-Glo® reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
3.2.3. Phenotypic Analysis by High-Content Imaging
This method allows for the quantitative analysis of cellular phenotypes associated with the inhibition of specific kinases.[12]
Materials:
-
Relevant cancer cell lines.
-
Test Compound.
-
Fluorescent dyes for DNA (e.g., Hoechst 33342) and antibodies for specific cellular markers (e.g., phospho-histone H3 for mitotic arrest).
-
High-content imaging system.
Protocol:
-
Cell Treatment: Seed cells in imaging-compatible plates and treat with the test compound.
-
Staining: Fix and permeabilize the cells, then stain with fluorescent dyes and/or antibodies.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify cellular features such as nuclear morphology, DNA content (for cell cycle analysis), and the intensity of specific markers.[12]
| Parameter | CDK2 Inhibition | Aurora B Inhibition | BCR-ABL Inhibition |
| Phospho-Substrate | p-Rb (Ser807/811) | p-Histone H3 (Ser10) | p-CrkL (Tyr207) |
| Cellular Phenotype | G1 cell cycle arrest | Polyploidy, mitotic arrest | Apoptosis, reduced proliferation |
| Relevant Cell Line | HCT116, MCF-7 | HeLa, A549 | K562 |
Table 2: Expected Cellular Readouts for Target Inhibition.
Concluding Remarks and Future Directions
This technical guide outlines a clear and scientifically rigorous path for the initial characterization of this compound. The proposed targets—CDK2, Aurora Kinase B, and BCR-ABL—represent high-value opportunities in oncology, and the 3-aminopyrazole scaffold has a strong precedent for activity against these kinases. The provided experimental protocols are designed to be robust and to generate the critical data needed to build a compelling case for further preclinical development.
Successful validation of activity against one or more of these targets would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the off-target effects of the compound.
-
Structure-based drug design: To optimize potency and selectivity through iterative chemical synthesis.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.
By following the strategic approach detailed in this guide, researchers can efficiently and effectively unlock the therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elgenelim.com [elgenelim.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. promega.com [promega.com]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of the Cyclopropylmethoxy Moiety in 3-Aminopyrazole Scaffolds: A Technical Guide to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological and pharmacokinetic properties. This guide delves into the synthesis, chemical rationale, and potential applications of a specific, high-interest derivative: 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. We will explore the strategic incorporation of the cyclopropylmethoxy group, a functionality increasingly recognized for its favorable impact on drug-like properties, and provide a comprehensive overview for researchers engaged in the design and synthesis of novel pyrazole-based drug candidates.
Introduction: The Pyrazole Scaffold and the Value of the Cyclopropyl Moiety
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The success of pyrazole-containing drugs underscores the scaffold's ability to present pharmacophoric features in a favorable three-dimensional arrangement for target engagement.
A key strategy in contemporary medicinal chemistry is the introduction of small, conformationally constrained aliphatic rings to modulate a molecule's properties. The cyclopropyl group, in particular, has gained significant traction for its ability to:
-
Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5]
-
Improve Potency and Selectivity: Its rigid nature can lock the molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein.[3][6]
-
Modulate Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[6][7]
This guide focuses on this compound, a molecule that combines the proven pyrazole core with the advantageous cyclopropylmethoxy side chain. This strategic combination makes it a valuable building block for the development of next-generation therapeutics, particularly in areas such as kinase inhibition.[3][8][9][10]
Synthetic Pathways to this compound
While a direct, one-pot synthesis of this compound is not extensively documented in a single source, a robust and logical synthetic strategy can be devised based on established methodologies for analogous pyrazole derivatives. Two primary retrosynthetic approaches are presented here.
Strategy A: O-Alkylation of a Pre-formed Pyrazole Core
This approach leverages the synthesis of a 3-amino-5-hydroxypyrazole intermediate, followed by the introduction of the cyclopropylmethyl group via an O-alkylation reaction.
Caption: Retrosynthetic analysis of Strategy A.
2.1.1. Rationale and Causality
This strategy is advantageous as it builds upon a readily accessible pyrazole precursor. The critical step is the selective O-alkylation of the 5-hydroxy group. The tautomeric nature of 5-hydroxypyrazoles can sometimes lead to a mixture of O- and N-alkylated products. However, by carefully selecting the base and reaction conditions, O-alkylation can be favored. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the pyrazolate anion and the cyclopropylmethyl halide.
2.1.2. Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-5-hydroxypyrazole
This intermediate can be synthesized from ethyl cyanoacetate and hydrazine hydrate.
-
Materials: Ethyl cyanoacetate, Hydrazine hydrate, Sodium methoxide, Methanol, Hydrochloric acid.
-
Procedure:
-
Dissolve sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.
-
Add ethyl cyanoacetate dropwise to the cooled solution.
-
Slowly add hydrazine hydrate to the reaction mixture and allow it to stir at room temperature.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-hydroxypyrazole.[11][12]
-
Step 2: O-Alkylation to form this compound
-
Materials: 3-Amino-5-hydroxypyrazole, Cyclopropylmethyl bromide, Potassium carbonate (anhydrous), Dimethylformamide (DMF).
-
Procedure:
-
Suspend 3-amino-5-hydroxypyrazole and anhydrous potassium carbonate in DMF in a round-bottom flask.
-
Add cyclopropylmethyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain this compound.
-
Strategy B: De Novo Pyrazole Ring Formation
This approach involves constructing the pyrazole ring from a β-ketonitrile precursor that already contains the cyclopropylmethoxy moiety.
Caption: Retrosynthetic analysis of Strategy B.
2.2.1. Rationale and Causality
This strategy offers a potentially more direct route to the final product, avoiding the regioselectivity issues of the alkylation step in Strategy A. The key is the successful synthesis of the β-ketonitrile precursor, 3-(cyclopropylmethoxy)-3-oxopropanenitrile. This can be achieved through the acylation of a suitable nitrile with a cyclopropylmethoxy-containing acylating agent. The subsequent cyclization with hydrazine is a classic and high-yielding method for pyrazole formation.
2.2.2. Detailed Experimental Protocol
Step 1: Synthesis of 3-(cyclopropylmethoxy)-3-oxopropanenitrile
-
Materials: Cyclopropylmethanol, Acyl chloride (e.g., ethyl malonyl chloride), Malononitrile, Base (e.g., Sodium hydride), Solvent (e.g., THF).
-
Procedure:
-
Prepare the cyclopropylmethyl ester of malonic acid. This can be achieved by reacting cyclopropylmethanol with a suitable malonic acid derivative.
-
The resulting ester is then reacted with a nitrile source, or alternatively, a more direct acylation of a nitrile carbanion can be performed. A plausible route involves the condensation of ethyl cyclopropylmethoxyacetate with acetonitrile in the presence of a strong base like sodium ethoxide.
-
Step 2: Cyclization to form this compound
-
Materials: 3-(cyclopropylmethoxy)-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-3-oxopropanenitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.5-12.0 (br s, 1H, NH), 5.5-6.0 (br s, 2H, NH₂), 5.0-5.2 (s, 1H, pyrazole-H), 3.8-3.9 (d, 2H, O-CH₂), 1.1-1.3 (m, 1H, CH), 0.5-0.7 (m, 2H, CH₂), 0.3-0.5 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-162 (C-O), 155-157 (C-NH₂), 85-87 (pyrazole-CH), 72-74 (O-CH₂), 9-11 (CH), 3-5 (CH₂) |
| Mass Spectrometry (ESI+) | m/z: 154.09 [M+H]⁺ |
Note: These are predicted values and may vary based on experimental conditions.
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents, particularly in the field of oncology and inflammatory diseases.
Kinase Inhibitors
The 3-aminopyrazole scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[8] The amino group at the 3-position can act as a key hydrogen bond donor, while the substituent at the 5-position can be tailored to occupy hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity. The cyclopropylmethoxy group is particularly well-suited for this purpose, offering a balance of lipophilicity and conformational rigidity that can lead to improved binding affinity.[3][9][10]
Caption: Interaction of the scaffold with a kinase active site.
Other Potential Therapeutic Areas
Beyond kinase inhibition, the 3-aminopyrazole scaffold has been explored for a variety of other therapeutic targets. The introduction of the cyclopropylmethoxy group could lead to novel compounds with activity as:
-
Antimicrobial agents: Modifying the pyrazole core can lead to compounds with potent antibacterial and antifungal activity.[13]
-
Anticancer agents: Pyrazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[3]
-
CNS-active agents: The physicochemical properties imparted by the cyclopropylmethoxy group may enhance blood-brain barrier permeability, opening up possibilities for treating neurological disorders.
Conclusion and Future Directions
This compound represents a strategically designed building block that combines the robust and versatile 3-aminopyrazole core with the advantageous cyclopropylmethoxy moiety. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear path for its laboratory-scale and potential scale-up production. The incorporation of the cyclopropylmethoxy group is a rational design choice aimed at improving metabolic stability, potency, and overall drug-like properties.
Future research should focus on the experimental validation of the proposed synthetic pathways and a thorough investigation of the compound's pharmacological profile. Its utility as a scaffold for generating libraries of novel kinase inhibitors and other potential therapeutic agents warrants significant exploration. As the demand for novel, effective, and safe medicines continues to grow, molecules like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Amino-5-hydroxypyrazole 98 6126-22-3 [sigmaaldrich.com]
- 12. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US7230025B2 - Pyrazole derivatives - Google Patents [patents.google.com]
The Aminopyrazole Scaffold: A Privileged Structure in Modern Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole core, a five-membered aromatic heterocycle bearing an amino substituent, has emerged as a "privileged structure" in medicinal chemistry and agrochemical science. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonding interactions have propelled its derivatives to the forefront of modern drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of aminopyrazole derivatives. We will explore the fundamental synthetic strategies, delve into the structure-activity relationships that have guided the development of potent and selective modulators of various biological targets, and examine the mechanisms of action of key aminopyrazole-based therapeutics and agrochemicals. This guide aims to serve as a valuable resource for researchers and professionals in the field, offering both historical context and practical insights into the ongoing development of this remarkable class of compounds.
A Historical Perspective: From Knorr's Discovery to a Modern Privileged Scaffold
The story of the pyrazole ring system begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the systematic exploration of this new class of heterocyclic compounds.[3][4] While Knorr's initial work did not focus on aminopyrazoles specifically, his discovery opened the door for future investigations into the functionalization of the pyrazole ring.
The introduction of the amino group onto the pyrazole scaffold proved to be a pivotal moment in its history, unlocking a vast potential for biological activity. Early investigations into aminopyrazole derivatives were often driven by the pursuit of new dyes and photographic chemicals. However, their therapeutic potential soon became apparent, with early derivatives showing a range of biological effects.
It was in the latter half of the 20th century that the aminopyrazole scaffold truly began to shine in the realm of medicinal chemistry. Researchers discovered that the amino group, with its hydrogen bond donor and acceptor capabilities, could serve as a crucial anchor for binding to the active sites of enzymes, particularly kinases.[5][6] This realization, coupled with advances in synthetic chemistry that allowed for the facile diversification of the aminopyrazole core, led to an explosion of research and the eventual emergence of aminopyrazole derivatives as a privileged scaffold in drug discovery.[7][8]
The Synthetic Cornerstone: Crafting the Aminopyrazole Core
The versatility of aminopyrazole derivatives is underpinned by a robust and well-established synthetic chemistry toolbox. The construction of the core aminopyrazole ring can be broadly categorized into several key strategies, primarily involving the condensation of a hydrazine-containing compound with a suitable three-carbon precursor.
Synthesis of 3(5)-Aminopyrazoles
The most common and versatile method for the synthesis of 3(5)-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles.[9] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[10][11]
Another significant route to 3(5)-aminopyrazoles is the reaction of hydrazines with α,β-unsaturated nitriles bearing a leaving group at the β-position.[9] This method offers a high degree of regiocontrol, which is crucial for the synthesis of specifically substituted aminopyrazole derivatives.
Synthesis of 4-Aminopyrazoles
The synthesis of 4-aminopyrazoles often utilizes the Knorr pyrazole synthesis, starting from α-amino-β-dicarbonyl compounds or their equivalents. This approach allows for the introduction of a wide range of substituents on the pyrazole ring.
Experimental Protocol: A Representative Synthesis of a 3-Aminopyrazole Derivative
The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-phenyl-1H-pyrazol-5-amine, a common building block in medicinal chemistry.[5]
Step 1: Reaction Setup
-
To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add hydrazine (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Equip the reaction flask with a reflux condenser and a magnetic stirrer.
Step 2: Reaction Execution
-
Heat the reaction mixture to 60°C and maintain this temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-phenyl-1H-pyrazol-5-amine.
A Privileged Scaffold in Medicinal Chemistry: Targeting Kinases and Beyond
The aminopyrazole scaffold has proven to be a remarkably versatile framework for the design of potent and selective inhibitors of a wide range of biological targets, most notably protein kinases.[6] The ability of the aminopyrazole core to form a triad of hydrogen bonds with the hinge region of the kinase active site is a key factor in its success.[5]
Aminopyrazole Derivatives as Kinase Inhibitors
Pirtobrutinib (Jaypirca™) is a recently FDA-approved, highly selective, non-covalent BTK inhibitor for the treatment of mantle cell lymphoma.[2][4] Unlike its covalent predecessors, pirtobrutinib's reversible binding mechanism allows it to be effective against BTK enzymes with resistance mutations at the covalent binding site (C481S).[12][13] Pirtobrutinib binds to the ATP-binding site of BTK, preventing its activation and downstream signaling, which is crucial for the proliferation and survival of malignant B-cells.[4]
Aminopyrazole derivatives have been extensively investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers. AT7519 is an aminopyrazole-based inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, and CDK6, that has been evaluated in clinical trials for various solid tumors and hematological malignancies.[14][15][16][17] By inhibiting CDKs, AT7519 induces cell cycle arrest and apoptosis in cancer cells.[18]
Aberrant FGFR signaling is implicated in the development of various cancers.[10] Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, including those with resistance mutations.[9][10] These inhibitors often work by covalently targeting a cysteine residue in the P-loop of the kinase domain, leading to irreversible inhibition of the receptor's activity and the blockade of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[10][19]
The AXL receptor tyrosine kinase is a key driver of tumor progression and drug resistance.[1][3][20] A series of 3-aminopyrazole derivatives have been developed as potent and selective AXL inhibitors.[3][20] These compounds effectively block AXL-mediated signaling, leading to the suppression of cancer cell proliferation, migration, and invasion.[21]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective aminopyrazole-based inhibitors has been guided by extensive SAR studies. Key modifications to the aminopyrazole scaffold have been shown to significantly impact biological activity:
| Position of Modification | General Observation | Example Target |
| N1-substituent | Influences selectivity and pharmacokinetic properties. | Kinases |
| C3-substituent | Often a key interaction point with the target protein. | Kinases |
| C4-substituent | Can be modified to enhance potency and solubility. | Kinases |
| C5-amino group | Crucial for hydrogen bonding; can be acylated or form ureas. | Kinases |
Aminopyrazole Derivatives in Agrochemicals: The Case of Fipronil
The impact of aminopyrazole derivatives extends beyond medicine into the realm of agrochemicals. The most prominent example is Fipronil , a broad-spectrum insecticide belonging to the phenylpyrazole class.[11][22]
Mechanism of Action of Fipronil
Fipronil acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[11][23][24] By blocking these channels, fipronil disrupts the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.[11][25] Fipronil exhibits a high degree of selectivity for insect GABA receptors over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[23]
Future Directions and Conclusion
The aminopyrazole scaffold continues to be a fertile ground for discovery and innovation. Current research is focused on several key areas:
-
Development of next-generation kinase inhibitors: Overcoming drug resistance remains a major challenge in cancer therapy. The design of novel aminopyrazole derivatives that can effectively inhibit mutated kinases is a high priority.
-
Exploration of new biological targets: The versatility of the aminopyrazole scaffold suggests that it may be effective against a wide range of other biological targets beyond kinases.
-
Application in other therapeutic areas: The anti-inflammatory, antiviral, and neuroprotective properties of some aminopyrazole derivatives are being actively investigated.
-
Sustainable agrochemical development: The development of new aminopyrazole-based pesticides with improved efficacy and environmental profiles is an ongoing area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 13. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fipronil - Wikipedia [en.wikipedia.org]
- 23. Fipronil Technical Fact Sheet [npic.orst.edu]
- 24. chemicalwarehouse.com [chemicalwarehouse.com]
- 25. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine: A Technical Guide
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous molecules in medicinal chemistry and materials science.[1] Their diverse biological activities and unique physicochemical properties make them a subject of intense research.[2][3] A thorough spectroscopic analysis is essential to confirm the synthesis and elucidate the structure of novel pyrazole derivatives like 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine (CAS No: 852443-66-4).[4] This guide provides a detailed technical overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, offering insights into data acquisition and interpretation for researchers in drug development and related fields.
The structural and tautomeric properties of aminopyrazoles are of particular interest, as they can influence the molecule's reactivity and biological interactions.[5] This guide will delve into the expected spectral signatures that confirm the presence of the key functional groups and the overall molecular architecture of this compound.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is a diagram of this compound.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (pyrazole) | 10.0 - 12.0 | br s | 1H |
| NH₂ (amine) | 3.5 - 5.0 | br s | 2H |
| CH (pyrazole) | 5.3 - 5.7 | s | 1H |
| O-CH₂ | 3.9 - 4.2 | d | 2H |
| CH (cyclopropyl) | 1.1 - 1.4 | m | 1H |
| CH₂ (cyclopropyl) | 0.5 - 0.8 | m | 2H |
| CH₂ (cyclopropyl) | 0.3 - 0.5 | m | 2H |
Interpretation and Rationale
-
NH Protons: The pyrazole NH proton is expected to appear as a broad singlet at a downfield chemical shift (10.0 - 12.0 ppm) due to its acidic nature and potential for hydrogen bonding. The amine (NH₂) protons are also anticipated to be a broad singlet, resonating between 3.5 and 5.0 ppm.
-
Pyrazole CH: The single proton on the pyrazole ring (at the C4 position) is predicted to be a singlet in the range of 5.3 - 5.7 ppm. This is consistent with chemical shifts observed for similar substituted pyrazoles.[1]
-
Cyclopropylmethoxy Group: The methylene protons (O-CH₂) adjacent to the oxygen are expected to appear as a doublet around 3.9 - 4.2 ppm, coupled to the cyclopropyl CH proton. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region (0.3 - 1.4 ppm), a characteristic feature of this strained ring system.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C3) | 155 - 160 |
| C-O (C5) | 145 - 150 |
| CH (C4) | 90 - 95 |
| O-CH₂ | 70 - 75 |
| CH (cyclopropyl) | 10 - 15 |
| CH₂ (cyclopropyl) | 3 - 8 |
Interpretation and Rationale
-
Pyrazole Carbons: The carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts. The C3 carbon, attached to the amine group, is predicted to be in the 155 - 160 ppm range. The C5 carbon, bonded to the cyclopropylmethoxy group, is anticipated to be further downfield (145 - 150 ppm). The C4 carbon, the only one bearing a hydrogen, will likely appear in the 90 - 95 ppm region.
-
Cyclopropylmethoxy Group Carbons: The methylene carbon (O-CH₂) is expected around 70 - 75 ppm. The cyclopropyl carbons will be in the upfield region, with the methine carbon (CH) at 10 - 15 ppm and the methylene carbons (CH₂) at 3 - 8 ppm.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 75 or 125 MHz NMR spectrometer (corresponding to 300 and 500 MHz for ¹H) is typically used.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole & amine) | 3100 - 3400 | Medium-Strong, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyrazole ring) | 1550 - 1620 | Medium |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-O Stretch (ether) | 1000 - 1100 | Strong |
| C-N Stretch | 1250 - 1335 | Medium |
Interpretation and Rationale
-
N-H Vibrations: A broad band in the 3100 - 3400 cm⁻¹ region is expected, corresponding to the N-H stretching vibrations of both the pyrazole ring and the primary amine. Primary amines typically show two bands in this region.[6] An N-H bending vibration for the primary amine is also expected around 1580 - 1650 cm⁻¹.[6]
-
C-H and C=N Stretches: Aliphatic C-H stretching from the cyclopropylmethoxy group will appear in the 2850 - 3000 cm⁻¹ range. The C=N stretching of the pyrazole ring is anticipated in the 1550 - 1620 cm⁻¹ region.[7]
-
C-O and C-N Stretches: A strong band corresponding to the C-O stretching of the ether linkage is predicted between 1000 and 1100 cm⁻¹. The C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range for the aromatic amine-like structure.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a thin pellet.[1]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 153.09 |
| [M - CH₂O]⁺ | 123.08 |
| [M - C₃H₅]⁺ | 112.06 |
| [C₄H₅N₂O]⁺ | 97.04 |
| [C₄H₇]⁺ (cyclopropylmethyl) | 55.06 |
Interpretation and Rationale
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₁₁N₃O), which is approximately 153.18 g/mol .[4] The fragmentation pattern will be influenced by the stability of the resulting ions. A plausible fragmentation pathway is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazol-3-amine, 5-(cyclopropylmethoxy)-,(CAS# 852443-66-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine and its subsequent derivatization. The 3-amino-5-alkoxypyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. This guide details a robust and scalable two-step synthesis of the core molecule, beginning with the Claisen condensation of methyl cyclopropylmethoxyacetate and acetonitrile to form the key β-ketonitrile intermediate, followed by a cyclocondensation reaction with hydrazine hydrate. Furthermore, protocols for the derivatization of the 3-amino group are provided, showcasing its utility as a versatile building block for chemical library synthesis in drug discovery programs.
Introduction
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[1] The 3-aminopyrazole moiety, in particular, serves as a versatile synthon, offering multiple points for diversification and the introduction of pharmacophoric elements. The incorporation of a cyclopropylmethoxy group at the 5-position can enhance metabolic stability and improve binding affinity to target proteins by exploring lipophilic pockets. This combination of features makes this compound a highly valuable intermediate for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[2]
This application note provides detailed, field-proven protocols for the synthesis of this key intermediate and its derivatives, with a focus on the underlying chemical principles and practical experimental considerations to ensure successful and reproducible outcomes.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the synthesis of the β-ketonitrile precursor, 3-(cyclopropylmethoxy)-3-oxopropanenitrile, via a Claisen condensation. The second step is the classical pyrazole synthesis through the cyclocondensation of the β-ketonitrile with hydrazine.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the β-Ketonitrile Intermediate
The cornerstone of this synthesis is the formation of the β-ketonitrile, 3-(cyclopropylmethoxy)-3-oxopropanenitrile. This is achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3] In this reaction, an ester is reacted with a compound containing an acidic α-proton, such as acetonitrile, in the presence of a strong base.
Mechanism Insight
The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium hydride or potassium tert-butoxide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of methyl cyclopropylmethoxyacetate. The subsequent collapse of the tetrahedral intermediate and loss of the methoxide leaving group yields the desired β-ketonitrile. The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of acetonitrile without competing addition to the ester.[4][5]
Figure 2: Mechanism of the Claisen condensation for β-ketonitrile synthesis.
Experimental Protocol: Synthesis of 3-(cyclopropylmethoxy)-3-oxopropanenitrile
Materials:
-
Methyl cyclopropylmethoxyacetate
-
Acetonitrile, anhydrous
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of methyl cyclopropylmethoxyacetate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF.
-
Add the solution from the dropping funnel to the sodium hydride slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(cyclopropylmethoxy)-3-oxopropanenitrile as a clear oil.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates acetonitrile.[3] |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion. |
| Workup | Acidic Quench | Neutralizes the excess base and protonates the enolate product. |
Table 1: Key parameters for the synthesis of 3-(cyclopropylmethoxy)-3-oxopropanenitrile.
Part 2: Synthesis of this compound
The formation of the pyrazole ring is a classic example of a cyclocondensation reaction.[6] The β-ketonitrile synthesized in the previous step contains the requisite 1,3-dielectrophilic character to react with a 1,2-dinucleophile like hydrazine.
Mechanism Insight
The reaction proceeds through the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic this compound.[4][6]
Figure 3: Mechanism for the formation of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(cyclopropylmethoxy)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 3-(cyclopropylmethoxy)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | A protic solvent that facilitates the reaction and is easy to remove. |
| Catalyst | Acetic Acid | A weak acid catalyst can accelerate the initial hydrazone formation.[7] |
| Temperature | Reflux | Provides the necessary energy to drive the cyclization to completion. |
| Purification | Recrystallization/Chromatography | To obtain a high-purity product suitable for further derivatization. |
Table 2: Key parameters for the synthesis of this compound.
Part 3: Derivatization of this compound
The 3-amino group of the pyrazole core is a key handle for introducing diversity into the molecule. Acylation and condensation reactions are common strategies employed in drug discovery to explore the structure-activity relationship (SAR).
Protocol 1: Acylation with an Acid Chloride
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
-
Add the acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
This reaction provides the corresponding N-(5-(cyclopropylmethoxy)-1H-pyrazol-3-yl)amide. The use of a base like pyridine is essential to neutralize the HCl generated during the reaction.[8]
Protocol 2: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
This protocol yields the N-alkylated or N-arylated derivative of the aminopyrazole. STAB is a mild reducing agent suitable for the selective reduction of the in situ formed imine.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound and its derivatives. The described protocols are robust and have been developed with an emphasis on reproducibility and scalability. By providing insights into the reaction mechanisms and rationale for the chosen experimental conditions, this guide aims to empower researchers in medicinal chemistry and drug discovery to efficiently access this valuable molecular scaffold and its analogues for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine in Modern Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold for Precision Oncology
In the landscape of targeted cancer therapeutics, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine.[1] Among the myriad of heterocyclic scaffolds employed in their design, the pyrazole ring has emerged as a "privileged structure."[1] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonding interactions within the ATP-binding site of kinases have made it a focal point of medicinal chemistry research.[2][3] This application note delves into the strategic use of a particularly valuable derivative, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine , in the synthesis of next-generation kinase inhibitors.
The incorporation of a 3-amino group on the pyrazole ring provides a crucial anchor point for interaction with the kinase hinge region, a conserved structural motif that is fundamental for ATP binding.[2][4] Furthermore, the 5-(cyclopropylmethoxy) substituent offers a compelling combination of properties. The cyclopropyl group is known to enhance metabolic stability, increase potency, and improve brain permeability in drug candidates.[5] Its rigid nature can also lead to more favorable binding entropy. The methoxy linker provides a degree of conformational flexibility, allowing the cyclopropyl group to optimally occupy hydrophobic pockets within the kinase active site.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in kinase inhibitor synthesis, including detailed protocols, mechanistic insights, and data presentation.
Synthetic Strategies: Building Kinase Inhibitors with this compound
The primary synthetic utility of this compound lies in its role as a nucleophile in coupling reactions, most commonly with activated heterocyclic systems such as chloropyrimidines or chloropyridines. This approach allows for the construction of the core pyrazolo-pyrimidine or pyrazolo-pyridine scaffold found in numerous potent kinase inhibitors.
General Synthetic Workflow
The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. In this workflow, the 3-amino group of the pyrazole derivative attacks an electron-deficient aromatic ring (typically a halogenated pyrimidine), displacing a halide to form a new carbon-nitrogen bond. This reaction is often facilitated by a base and can be accelerated by microwave irradiation.
Representative Protocol: Synthesis of a Pyrazolo-pyrimidine Kinase Inhibitor Core
This protocol outlines a two-step synthesis of a representative pyrazolo-pyrimidine kinase inhibitor using this compound. This method is adapted from established procedures for similar scaffolds.[2][6]
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
2,4-dichloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
-
Procedure:
-
To a solution of this compound in n-butanol, add 2,4-dichloropyrimidine and DIPEA.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Step 2: Synthesis of the Final Kinase Inhibitor
-
Reagents and Materials:
-
N-(2-chloropyrimidin-4-yl)-5-(cyclopropylmethoxy)-1H-pyrazol-3-amine (1.0 eq)
-
Desired aniline derivative (e.g., 4-fluoroaniline) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)
-
Ligand (e.g., Xantphos) (0.1 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Microwave reactor or conventional heating setup
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure (Buchwald-Hartwig Amination):
-
In a microwave vial, combine N-(2-chloropyrimidin-4-yl)-5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, the aniline derivative, palladium catalyst, ligand, and base.
-
Add anhydrous 1,4-dioxane and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 120-140 °C for 1-2 hours.
-
Alternatively, the reaction can be heated conventionally at 100-110 °C for 8-12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
| Parameter | Step 1 (SNAr) | Step 2 (Buchwald-Hartwig) |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | 2,4-dichloropyrimidine, DIPEA | Aniline derivative, Pd catalyst, Ligand, Base |
| Solvent | n-Butanol | 1,4-Dioxane |
| Temperature | 90-100 °C | 120-140 °C (Microwave) |
| Reaction Time | 4-6 hours | 1-2 hours (Microwave) |
| Purification | Column Chromatography | Column Chromatography/Prep-HPLC |
Mechanism of Action and Structural Insights
The efficacy of kinase inhibitors derived from this compound stems from their ability to form specific and stable interactions within the ATP-binding pocket of the target kinase.
Binding Mode at the Kinase Hinge Region
The pyrazolo-pyrimidine scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. Specifically, the N-H of the 3-amino group and one of the pyrazole ring nitrogens typically act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine moiety of ATP.
The Role of the 5-(Cyclopropylmethoxy) Group
The 5-(cyclopropylmethoxy) substituent extends into a hydrophobic pocket adjacent to the ATP-binding site. This interaction contributes significantly to the inhibitor's potency and selectivity. The cyclopropyl moiety, with its unique electronic and conformational properties, can form favorable van der Waals interactions with hydrophobic residues in this pocket. The flexibility of the methoxy linker allows for optimal positioning of the cyclopropyl group to maximize these interactions.
Analytical and Quality Control
Rigorous characterization of the synthesized kinase inhibitors is crucial to ensure their purity, identity, and stability. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the desired product. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |
| Elemental Analysis | Confirmation of the elemental composition. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure (if suitable crystals can be obtained).[7][8] |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the advantageous properties of the cyclopropylmethoxy substituent, makes it an attractive starting point for the development of novel targeted therapies. The synthetic protocols and mechanistic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize the next generation of precision medicines for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structure of 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, C9H17N3 - Sunway Institutional Repository [eprints.sunway.edu.my]
Application Notes and Protocols: The Synthetic Versatility of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Introduction: A Privileged Scaffold in Modern Drug Discovery
5-(cyclopropylmethoxy)-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a pyrazole core, a flexible cyclopropylmethoxy side chain, and a reactive amino group, makes it an invaluable synthon for the development of highly specific and potent therapeutic agents. Pyrazole derivatives are well-represented in a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents, owing to the pyrazole ring's ability to act as a stable, aromatic scaffold that can engage in various biological interactions.[1][2][3][4]
The synthetic utility of this compound stems from its multiple nucleophilic sites, which allow for selective functionalization. The molecule exists in tautomeric forms, primarily the 3-amino and 5-amino isomers, with the 3-amino form often being the thermodynamically preferred isomer for reaction.[5] This guide provides detailed protocols for three fundamental and high-impact reaction classes: N-Acylation, regioselective N-Arylation, and cyclocondensation to form fused bicyclic systems. Understanding the principles behind controlling the reactivity at these sites is paramount for its effective use in complex molecule synthesis.
Figure 1: Key nucleophilic sites of this compound.
Section 1: N-Acylation of the 3-Amino Group
The acylation of the exocyclic amino group is a fundamental transformation for creating amide derivatives, which are prevalent in many clinically approved drugs.[6] This reaction is typically straightforward, proceeding under mild basic conditions to yield the corresponding N-(pyrazol-3-yl)amide.
Protocol 1.1: Synthesis of N-(5-(cyclopropylmethoxy)-1H-pyrazol-3-yl)benzamide
Principle: The exocyclic 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the HCl byproduct generated during the reaction.
Materials and Reagents:
-
This compound (CAS TBD)
-
Benzoyl Chloride (CAS: 98-88-4)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 60% ethyl acetate in hexanes) to yield the pure amide product.
Scientist's Insight: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride. Using a slight excess of the acylating agent ensures complete consumption of the starting aminopyrazole, while the excess base ensures the reaction medium remains basic, promoting the nucleophilicity of the amine. This protocol is broadly applicable to a variety of aliphatic and aromatic acyl chlorides.[7]
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 2 | 85-95 |
| 2 | Acetyl chloride | DIPEA | THF | 1 | 90-98 |
| 3 | 4-Chlorobenzoyl chloride | TEA | DCM | 3 | 82-93 |
Section 2: Regioselective N-Arylation
N-arylated pyrazoles are crucial intermediates in drug development.[8] The 3-aminopyrazole scaffold presents a challenge due to its three potential nucleophilic nitrogen atoms. However, by carefully selecting the catalyst system, one can achieve high regioselectivity, targeting either the exocyclic amino group or the endocyclic ring nitrogen.[9]
Figure 2: Catalyst-dependent regioselectivity in N-arylation reactions.
Protocol 2.1: Palladium-Catalyzed Exocyclic N-Arylation (Buchwald-Hartwig)
Principle: Palladium catalysts paired with bulky biaryl phosphine ligands, such as Xantphos or BINAP, preferentially catalyze the coupling at the sterically more accessible exocyclic 3-amino group. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[9]
Materials and Reagents:
-
This compound
-
Aryl Bromide (e.g., 4-bromotoluene, CAS: 106-38-7)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, CAS: 51364-51-3)
-
Xantphos (CAS: 161265-03-8)
-
Sodium tert-butoxide (NaOtBu, CAS: 865-48-5)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.2 eq).
-
Add anhydrous toluene (to achieve ~0.2 M concentration of the limiting reagent).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the 3-(arylamino)pyrazole product.
Scientist's Insight: The success of this reaction hinges on maintaining strictly anaerobic and anhydrous conditions, as both the Pd(0) catalyst and the strong base are sensitive to air and moisture. The ligand-to-palladium ratio is crucial for catalyst stability and activity. The bulky Xantphos ligand facilitates the reductive elimination step and sterically hinders coordination at the endocyclic nitrogens.[9]
Protocol 2.2: Copper-Catalyzed Endocyclic N1-Arylation (Ullmann Condensation)
Principle: Copper(I) salts, often in combination with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA), catalyze the arylation of the pyrazole N1-H. This method is often complementary to the palladium-catalyzed reaction and typically uses a milder base.[9][10]
Materials and Reagents:
-
This compound
-
Aryl Iodide (e.g., 4-iodotoluene, CAS: 624-31-7)
-
Copper(I) Iodide (CuI, CAS: 7681-65-4)
-
N,N'-Dimethylethylenediamine (DMEDA, CAS: 110-70-3)
-
Potassium Carbonate (K₂CO₃, CAS: 584-08-7) or Potassium Phosphate (K₃PO₄, CAS: 7778-53-2)
-
Dioxane or DMF, anhydrous
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add CuI (5-10 mol%), this compound (1.0 eq), the aryl iodide (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with nitrogen or argon.
-
Add anhydrous dioxane (or DMF) followed by the DMEDA ligand (10-20 mol%) via syringe.
-
Seal the vial and heat the mixture to 110 °C for 24-48 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and add aqueous ammonia solution to complex with the copper catalyst.
-
Stir for 30 minutes until the aqueous layer turns deep blue.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the 1-aryl-3-aminopyrazole product.
Scientist's Insight: While aryl iodides are more reactive, aryl bromides can also be used, though they may require higher temperatures or longer reaction times.[10][11] The diamine ligand is essential for solubilizing the copper salt and accelerating the catalytic cycle. The aqueous ammonia workup is effective for removing copper salts, which can otherwise complicate purification.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Product Regioisomer |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 3-(Arylamino )pyrazole |
| 2 | 4-Iodotoluene | CuI / DMEDA | K₂CO₃ | Dioxane | 1-Aryl-3-aminopyrazole |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 3-(Arylamino )pyrazole |
| 4 | 1-Iodo-4-fluorobenzene | CuI / DMEDA | K₃PO₄ | DMF | 1-Aryl-3-aminopyrazole |
Section 3: Cyclocondensation for Fused Heterocycles
The 1,3-relationship of the ring nitrogen and the exocyclic amine in 3-aminopyrazoles makes them ideal precursors for synthesizing fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of great interest in medicinal chemistry.[5][12][13]
Protocol 3.1: Synthesis of 7-(cyclopropylmethoxy)-5-methyl-pyrazolo[1,5-a]pyrimidine
Principle: This reaction is a condensation between the 3-aminopyrazole, which acts as a binucleophile, and a 1,3-dielectrophile like acetylacetone. The reaction proceeds via initial condensation at the exocyclic amine followed by an intramolecular cyclization involving the N2 ring nitrogen, driven by acid catalysis.[13]
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione, CAS: 123-54-6)
-
Ethanol
-
Acetic Acid (glacial, catalytic amount)
Step-by-Step Methodology:
-
Combine this compound (1.0 eq) and acetylacetone (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the mixture completely and purify the residue by flash column chromatography.
Figure 3: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Scientist's Insight: The acid catalyst is crucial for activating the carbonyl groups of the diketone and for facilitating the final dehydration step to form the aromatic pyrimidine ring. The reaction is often high-yielding and purification can be as simple as recrystallization. This methodology is versatile and can be applied to a variety of β-dicarbonyl compounds to generate diverse substituted pyrazolo[1,5-a]pyrimidines.[12]
References
- 1. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 2. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. arkat-usa.org [arkat-usa.org]
5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1] Its unique ability to act as both a hydrogen bond donor and acceptor contributes to favorable pharmacokinetic profiles in drug candidates.[1] Within this important class of compounds, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine has emerged as a particularly valuable building block. The presence of the cyclopropylmethoxy group can enhance metabolic stability and binding affinity, while the 3-amino group provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.[2]
This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and applications in the development of novel therapeutic agents. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 852443-66-4 | [3] |
| Molecular Formula | C₇H₁₁N₃O | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Commercially available |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General knowledge |
Synthesis of the Building Block
The synthesis of this compound is a critical first step for its application. A common and effective method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. This classical approach remains a fundamental strategy for constructing the pyrazole core.[1][4]
General Synthetic Workflow
Caption: General workflow for the synthesis of the target molecule.
Core Applications and Reaction Protocols
The 3-amino group of this compound is the primary site for derivatization, allowing for the introduction of a wide range of functionalities. The following sections detail key reactions and provide exemplary protocols.
N-Acylation to Form Amide Derivatives
The reaction of the 3-amino group with various acylating agents is a straightforward and widely used method to generate diverse libraries of pyrazole-based amides. These derivatives have shown significant potential as antimicrobial and anticancer agents.[2]
Protocol: Synthesis of N-(5-(cyclopropylmethoxy)-1H-pyrazol-3-yl)benzamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Reductive Amination
Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. This one-pot, two-step process involves the in-situ formation of an imine followed by reduction.[5][6]
Protocol: Synthesis of N-benzyl-5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
-
Imine Formation: In a sealed tube, mix this compound (1.0 mmol) and benzaldehyde (1.0 mmol). Heat the mixture at 120°C for 2 hours under solvent-free conditions.[6]
-
Reduction: Cool the reaction mixture to room temperature and add methanol (10 mL). Carefully add sodium borohydride (1.5 mmol) in portions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the imine is fully consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Suzuki-Miyaura Cross-Coupling
For more advanced applications, the pyrazole ring can be functionalized prior to the introduction of the aminomethoxy side chain. Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, enabling the synthesis of complex biaryl structures.[7]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery
The derivatives of this compound have been investigated for a range of therapeutic applications, highlighting the versatility of this scaffold.
Kinase Inhibitors
The pyrazole core is a common feature in many kinase inhibitors. The ability to readily modify the 3-amino position allows for the optimization of interactions within the ATP-binding pocket of various kinases, which are key targets in oncology.[8]
Cannabinoid Receptor Antagonists
Diaryl-pyrazole derivatives have been explored as potent and selective cannabinoid 1 (CB1) receptor antagonists.[9] These compounds have potential applications in the treatment of obesity and related metabolic disorders.[9] The cyclopropyl group, in particular, has been shown to be a favorable substituent in this context.[9]
Antimicrobial Agents
Novel benzamide derivatives of a related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have demonstrated promising antibacterial and antifungal activities. This suggests that derivatives of this compound could also be valuable leads in the development of new anti-infective agents.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its 3-amino group provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives in areas such as oncology, metabolic disorders, and infectious diseases underscore the significant potential of this scaffold in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the capabilities of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-3-amine, 5-(cyclopropylmethoxy)-,(CAS# 852443-66-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]
- 8. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 9. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
high-throughput screening assays for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine analogs
An In-Depth Technical Guide to High-Throughput Screening Assays for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine Analogs
Authored by a Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The this compound core represents a significant starting point for medicinal chemistry campaigns. Pyrazole-based structures are considered "privileged scaffolds" because they are capable of binding to multiple, diverse biological targets.[1] Specifically, this scaffold and its analogs have frequently been explored as inhibitors of protein kinases, a class of enzymes deeply implicated in cellular signaling and disease, particularly cancer.[2][3][4][5] The structure can serve as a versatile hinge-binding motif, crucial for effective kinase inhibition.[6]
This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and validate active compounds from a library of this compound analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the screening cascade is a self-validating system designed to minimize artifacts and maximize the identification of true, tractable hits.
Pillar 1: Strategic Assay Selection - Biochemical vs. Cell-Based Approaches
The first critical decision in any HTS campaign is the choice of assay format. This choice dictates the nature of the data, the potential for artifacts, and the physiological relevance of the findings. For screening pyrazole analogs against a putative kinase target, two primary avenues exist: biochemical assays and cell-based assays.[7][8][9]
-
Biochemical (Target-Based) Assays: These assays utilize purified, recombinant proteins to directly measure the interaction between a compound and its target (e.g., a specific kinase).[9] They are highly specific, reproducible, and generally less prone to compound interference than cell-based systems. Technologies like TR-FRET and AlphaScreen® are staples of modern biochemical HTS.[7][8]
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on a cellular process within a living cell, such as proliferation, apoptosis, or the activation of a specific signaling pathway.[10][11] They offer greater physiological relevance by accounting for factors like cell permeability and off-target effects but can be more variable and complex to troubleshoot.[9][11]
Our Recommended Strategy: A hierarchical approach is most effective. Begin with a robust, target-based biochemical assay for the primary HTS campaign to identify direct modulators of the target kinase. Subsequently, validate these "hits" in a relevant cell-based assay to confirm activity in a more complex biological context. This strategy efficiently identifies potent compounds while ensuring cellular efficacy.
Pillar 2: Foundational Assay Technologies for Kinase Screening
Several homogeneous ("mix-and-read") assay technologies are ideally suited for HTS of kinase inhibitors. The primary advantage of these formats is the elimination of wash steps, which increases throughput and reduces variability.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive and robust technology for detecting molecular interactions.[12][13][14] It relies on the transfer of energy between a donor fluorophore (typically a long-lifetime lanthanide) and an acceptor fluorophore.[12][15][16] In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. A lanthanide-labeled antibody (donor) binds to the biotin tag, and an acceptor-labeled antibody recognizes the newly added phosphate group. When both antibodies bind, the donor and acceptor are brought into close proximity, enabling energy transfer and generating a specific signal.
.dot
Caption: Principle of a TR-FRET kinase assay.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based technology that generates a highly amplified signal when two beads are brought into proximity.[17][18][19] The "Donor" bead, when excited by a laser at 680 nm, converts ambient oxygen into singlet oxygen.[17][20] This singlet oxygen has a short diffusion radius (~200 nm). If an "Acceptor" bead is within this radius, the singlet oxygen triggers a chemiluminescent cascade in the acceptor bead, resulting in light emission.[17][19][20] For a kinase assay, the substrate and kinase can be captured on separate beads, and phosphorylation brings them together. The technology is extremely sensitive and well-suited for miniaturized HTS formats.[21][22]
Fluorescence Polarization (FP)
FP is a versatile technique used to monitor binding events in real-time.[23][24][25] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23][25] In a competitive binding assay, a fluorescently labeled ligand (tracer) is bound to the kinase. When an unlabeled compound from the library displaces the tracer, the tracer tumbles more rapidly, causing a decrease in the polarization of the emitted light.[24] This format is excellent for identifying compounds that bind to a specific site on the target protein.[26][27]
Pillar 3: The HTS Workflow - From Assay Development to Hit Confirmation
A successful HTS campaign is a multi-stage process. Each stage serves as a quality filter to ensure that resources are focused on the most promising chemical matter.
.dot
Caption: A typical high-throughput screening cascade.
Stage 1: Assay Development and Validation
Before screening a large library, the chosen assay must be rigorously optimized and validated.
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criterion | Rationale |
| Enzyme/Substrate Titration | Determine optimal concentrations for a robust signal window. | Concentrations on the linear portion of the activity curve (e.g., Km for substrate). | Ensures the assay is sensitive to inhibition and not limited by reagent depletion.[28] |
| Z'-Factor Calculation | Quantify the statistical separation between positive and negative controls. | Z' ≥ 0.5 | A Z'-factor ≥ 0.5 indicates a large separation band and low data variability, making the assay suitable for HTS.[29][30][31][32] |
| Signal Stability | Ensure the assay signal is stable over the planned incubation and read times. | <10% signal change over 4-6 hours. | Critical for consistency when processing hundreds of plates. |
| DMSO Tolerance | Confirm that the assay is not inhibited by the compound solvent (DMSO). | No significant change in signal at the final screening concentration of DMSO (typically 0.5-1%). | Prevents false positives/negatives caused by the vehicle.[22] |
The Z'-factor is a critical metric calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn| [29]
An assay with a Z' value between 0.5 and 1.0 is considered excellent for HTS.[32][33]
Stage 2: Hit Confirmation and Validation Cascade
Initial hits from a primary screen are merely candidates. A systematic validation cascade is essential to eliminate false positives and confirm true activity.[34][35][36][37]
-
Hit Re-confirmation: Hits are re-tested under the same primary assay conditions to confirm their activity and rule out experimental errors.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 value). This step prioritizes the most potent compounds.[35]
-
Orthogonal Assay Testing: Hits are evaluated in a different assay format that measures the same biological endpoint but uses a different detection technology (e.g., confirming a TR-FRET hit with an FP binding assay). This crucial step filters out compounds that interfere with the primary assay's technology.[34]
-
Counter-Screens: Assays are run in the absence of the target enzyme or a key substrate to identify compounds that directly interfere with the detection system (e.g., auto-fluorescent compounds).[37]
-
Cellular Activity Confirmation: The most promising hits are tested in a relevant cell-based assay (e.g., a cell proliferation assay) to verify that their biochemical activity translates into a desired cellular effect.
.dot
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. marinbio.com [marinbio.com]
- 12. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 13. columbiabiosciences.com [columbiabiosciences.com]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. poly-dtech.com [poly-dtech.com]
- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 17. berthold.com [berthold.com]
- 18. agilent.com [agilent.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 27. static1.squarespace.com [static1.squarespace.com]
- 28. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. bmglabtech.com [bmglabtech.com]
- 33. bellbrooklabs.com [bellbrooklabs.com]
- 34. pelagobio.com [pelagobio.com]
- 35. merckmillipore.com [merckmillipore.com]
- 36. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 37. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Developing Structure-Activity Relationship (SAR) Studies for 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine Derivatives
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] The inherent structural features of the pyrazole ring, such as its aromaticity and the presence of two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[6] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole nucleus for a wide array of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[2][6]
The 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine core represents a promising starting point for the development of novel therapeutics. The cyclopropylmethoxy group can offer favorable metabolic stability and lipophilicity, while the 3-amino group provides a key vector for chemical modification and interaction with target proteins. This document outlines a comprehensive strategy for conducting Structure-Activity Relationship (SAR) studies on this scaffold, aiming to guide researchers in the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
I. Foundational Strategy: Establishing the Hit and Defining the SAR Trajectory
The initial phase of any SAR campaign is to establish a robust biological screening cascade and to define the key questions the study aims to answer. This involves identifying a primary biological target and developing reliable assays to measure the activity of newly synthesized analogs.
Target Identification and Primary Assay Development
The broad biological activity of pyrazole derivatives suggests a range of potential targets.[3][4] A critical first step is to hypothesize a primary target class. Given the prevalence of pyrazole-based kinase inhibitors, this is a logical starting point.[7]
Protocol 1: High-Throughput Kinase Profiling for Initial Hit Characterization
This protocol outlines a "compound-centric" approach to identify the primary kinase targets of the core scaffold.[8]
Objective: To identify the primary kinase target(s) of the this compound scaffold.
Materials:
-
This compound (parent compound)
-
Commercially available kinase screening panel (e.g., Promega's ADP-Glo™ Kinase Assay platform covering a broad range of the human kinome)[9]
-
DMSO (cell culture grade)
-
ATP, appropriate kinase substrates, and buffers (as per the screening panel manufacturer's instructions)
-
Multi-well plates (e.g., 384-well)
-
Luminescent plate reader
Procedure:
-
Prepare a stock solution of the parent compound in DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., 10 µM to 1 nM).
-
Following the manufacturer's protocol, set up the kinase reactions in the multi-well plates. This typically involves adding the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the plates for the recommended time to allow the enzymatic reaction to proceed.
-
Add the ADP detection reagent, which terminates the kinase reaction and initiates a luminescent signal proportional to the amount of ADP produced.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration against each kinase in the panel.
-
Identify kinases that show significant inhibition (e.g., >50% at 1 µM) for further investigation.
Data Interpretation: The results of this broad kinome screen will provide a "hit list" of potential primary targets.[8] This information is crucial for establishing a focused primary assay for the subsequent SAR campaign.
Defining the SAR Vector Strategy
Once a primary target is confirmed, a systematic SAR exploration can be designed. The this compound scaffold offers three primary vectors for modification:
-
R1: The 3-amino group
-
R2: The 5-cyclopropylmethoxy group
-
R3: The N1 position of the pyrazole ring
Caption: Primary vectors for SAR exploration on the core scaffold.
II. Synthetic Strategy and Analog Generation
A robust and flexible synthetic route is paramount for an efficient SAR campaign. The following section details a general synthetic scheme and protocols for generating analogs at the key R1, R2, and R3 positions.
General Synthetic Scheme
The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process, often starting from commercially available materials.[10][11]
Caption: General synthetic workflow for analog generation.
Protocol 2: Synthesis of R1-Modified Analogs (Amide Formation)
Objective: To synthesize a library of amide analogs by acylating the 3-amino group of the parent scaffold.
Materials:
-
This compound
-
A diverse set of acyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica gel for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and an organic base (2-3 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to 0°C.
-
Slowly add the desired acyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: This standard amide coupling reaction allows for the rapid generation of a diverse library of analogs to probe the steric and electronic requirements of the R1 position.
Exploring R1: Bioisosteric Replacements
While amides are a common starting point, they can be susceptible to metabolic cleavage.[12] Bioisosteric replacement is a powerful strategy to improve metabolic stability and other pharmacokinetic properties.[13][14][15]
Table 1: Common Bioisosteres for the Amide Bond
| Bioisostere | Rationale |
| 1,2,3-Triazole | Mimics the trans amide bond geometry and is resistant to hydrolysis.[12][14] |
| Oxadiazole | Can mimic the planarity and dipole moment of an amide bond, often improving metabolic stability.[14][16] |
| Sulfonamide | Can improve metabolic stability but may impact solubility.[12] |
| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, enhancing metabolic stability.[13] |
III. Tiered Biological Screening Cascade
A tiered screening approach ensures that resources are focused on the most promising compounds. This involves a primary assay for initial potency assessment, followed by secondary assays for selectivity and ADME properties.
Primary Assay (Potency)
This will be the assay developed based on the initial kinase profiling (Protocol 1). The goal is to determine the IC50 value for each new analog against the primary target kinase.
Secondary Assays (Selectivity and Mechanism)
Kinase Selectivity Profiling: Promising compounds (e.g., those with IC50 < 100 nM in the primary assay) should be screened against a smaller, focused panel of related kinases to assess selectivity. This helps to identify potential off-target effects early in the discovery process.[17]
Cellular Assays: To confirm that biochemical potency translates to activity in a more complex biological system, cellular assays are essential. For a kinase target, this could involve measuring the phosphorylation of a downstream substrate in a relevant cell line.[17]
ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[18][19] A standard panel of in vitro ADME assays should be run in parallel with potency and selectivity testing.[20][21]
Table 2: Recommended Early-Stage In Vitro ADME Assays
| Assay | Property Assessed | Rationale |
| Aqueous Solubility | Solubility | Poor solubility can limit oral absorption and formulation options.[21] |
| PAMPA | Permeability | Predicts passive diffusion across the intestinal barrier.[20] |
| Liver Microsomal Stability | Metabolic Stability | Assesses susceptibility to metabolism by key enzymes like Cytochrome P450s.[19][20] |
| CYP450 Inhibition | Drug-Drug Interaction Potential | Identifies potential for inhibiting major drug-metabolizing enzymes.[21] |
| Plasma Protein Binding | Distribution | Determines the fraction of unbound drug available to interact with the target.[20] |
IV. Data Analysis and SAR Interpretation
The data generated from the synthetic and biological efforts must be systematically analyzed to build a clear SAR model.
Tabulating and Visualizing Data
All data should be compiled into a central table to facilitate comparison across compounds.
Table 3: Example SAR Data Table
| Compound ID | R1-Group | R2-Group | R3-Group | Primary Assay IC50 (nM) | Selectivity (Fold vs. Kinase X) | Microsomal Stability (% remaining at 60 min) |
| Parent | -NH2 | -OCH2-cPr | -H | 1500 | 1 | 45 |
| Analog-1 | -NHCO-Ph | -OCH2-cPr | -H | 250 | 10 | 60 |
| Analog-2 | -NHCO-(4-Cl-Ph) | -OCH2-cPr | -H | 50 | >50 | 75 |
| ... | ... | ... | ... | ... | ... | ... |
Building the SAR Narrative
By analyzing the trends in the data, a narrative describing the SAR can be constructed:
-
R1 Position: What are the effects of adding bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding capabilities at this position? For example, the data in Table 3 suggests that adding an aromatic ring is beneficial, and an electron-withdrawing group like chlorine further enhances potency.
-
R2 Position: How do changes in the size and lipophilicity of the 5-alkoxy group affect potency and metabolic stability?
-
R3 Position: Does substitution at the N1 position improve properties like solubility or potency? Is there a preference for hydrogen bond donors or acceptors?
This iterative cycle of design, synthesis, and testing is the core of the lead optimization process.
Caption: The iterative cycle of SAR-driven lead optimization.
V. Advanced Strategies: Scaffold Hopping
If the SAR for the initial scaffold flattens, or if insurmountable liabilities (e.g., toxicity, poor pharmacokinetics) are identified, scaffold hopping can be a powerful strategy to identify novel chemotypes that retain the key pharmacophoric features of the original series.[22][23][24][25] This involves replacing the pyrazole core with another heterocyclic system while maintaining the spatial arrangement of the key interacting groups (R1, R2, and R3).
Conclusion
The development of SAR for this compound derivatives is a systematic process that integrates medicinal chemistry, chemical synthesis, and biological testing. By establishing a robust screening cascade, employing a logical, multi-vector approach to analog design, and integrating ADME profiling early, researchers can efficiently navigate the chemical space around this promising scaffold. The iterative nature of the SAR cycle, coupled with advanced strategies like bioisosteric replacement and scaffold hopping, provides a powerful framework for optimizing lead compounds and advancing them toward clinical development.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 10. rsc.org [rsc.org]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 12. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. drughunter.com [drughunter.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamscience.com [benthamscience.com]
- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. agilent.com [agilent.com]
- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 20. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]
- 21. criver.com [criver.com]
- 22. elearning.uniroma1.it [elearning.uniroma1.it]
- 23. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Wiley-VCH - Scaffold Hopping in Medicinal Chemistry [wiley-vch.de]
Application Notes & Protocols: A Comprehensive Guide to In Vitro Bioactivity Testing of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature a pyrazole core, underscoring its therapeutic potential.[1]
The compound of interest, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, belongs to the 5-aminopyrazole class, which serves as a crucial starting material for synthesizing numerous bioactive fused heterocyclic systems.[5] Given the established link between pyrazole derivatives and significant biological effects, particularly as kinase inhibitors and antiproliferative agents, a systematic in vitro evaluation of this novel compound is warranted.[6][7][8][9]
This guide provides a structured, multi-tiered approach for researchers, scientists, and drug development professionals to comprehensively characterize the bioactivity of this compound. The protocols herein are designed as self-validating systems, moving from broad cellular effects to more specific mechanistic insights.
Tier 1: Foundational Bioactivity Assessment - Cytotoxicity & Cell Viability
Before investigating specific mechanisms, it is essential to determine the compound's general effect on cell health. This foundational screen establishes a therapeutic window and informs the concentration range for subsequent, more targeted assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[11][12]
Experimental Workflow: Tier 1 Screening
Caption: Workflow for MTT-based cell viability and cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).[13]
Materials:
-
This compound
-
Relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) or other cell type of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS).[11]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only for background subtraction).[13]
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement & Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation: Example MTT Assay Results
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Vehicle (0) | 1.254 | 0.085 | 100.0 |
| 0.1 | 1.231 | 0.079 | 98.2 |
| 1 | 1.159 | 0.091 | 92.4 |
| 5 | 0.988 | 0.065 | 78.8 |
| 10 | 0.642 | 0.053 | 51.2 |
| 25 | 0.311 | 0.041 | 24.8 |
| 50 | 0.155 | 0.029 | 12.4 |
| 100 | 0.089 | 0.015 | 7.1 |
Tier 2: Mechanistic Elucidation - Enzyme Inhibition Assays
The broad bioactivity of pyrazole derivatives often stems from their ability to inhibit enzymes.[5] Kinases, in particular, are common targets.[8] This tier focuses on determining if this compound acts as an enzyme inhibitor.
Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Inhibition
Many anticancer drugs function by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate growth and proliferation. The diagram below illustrates a simplified RTK pathway, a common target for pyrazole-based inhibitors.[14]
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to most kinases.[15][16]
Materials:
-
Purified target kinase (e.g., EGFR, FLT3, CDK2)
-
Specific substrate peptide for the kinase
-
This compound
-
Kinase assay buffer (optimized for the specific kinase)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution containing the kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution at 2x the desired final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate solution to each well of a white plate.
-
Add 2.5 µL of the serially diluted test compound or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[14]
-
Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate for 60-90 minutes at 30°C.[15]
-
-
ADP Detection:
-
Signal Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The light signal is proportional to the ADP concentration and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot % Inhibition vs. log[Inhibitor] and fit the curve to a dose-response model to determine the IC₅₀ value.
-
Data Presentation: Example Kinase Inhibition IC₅₀ Data
| Target Kinase | Substrate | IC₅₀ (nM) for this compound |
| FLT3 | ABLtide | 25.4 |
| CDK2/CycA | Histone H1 | 157.8 |
| EGFR | Poly(Glu,Tyr) 4:1 | >10,000 |
| VEGFR2 | KDRtide | 89.2 |
Tier 3: Advanced Profiling - G Protein-Coupled Receptor (GPCR) Assays
GPCRs are the largest family of cell surface receptors and are the targets for approximately a quarter of all therapeutic drugs.[17] Given the diverse activities of pyrazole compounds, assessing the effect of this compound on GPCR signaling is a valuable step in its characterization. Assays often measure the generation of second messengers (like cAMP) or the recruitment of β-arrestin following receptor activation.[18][19]
Protocol 3: β-Arrestin Recruitment Assay (Tango™ Assay Format)
The Tango™ assay is a well-established method that uses a protease-activated reporter gene to quantify GPCR-β-arrestin interaction.[19][20]
Materials:
-
Host cell line engineered to express the target GPCR fused to a transcription factor via a protease cleavage site, and a β-arrestin-protease fusion protein.
-
This compound
-
Known agonist and antagonist for the target GPCR (for controls)
-
Cell culture and assay reagents specific to the Tango™ Assay System (Invitrogen)
-
Luminescent reporter detection reagents
-
White, opaque 96-well cell culture plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate the engineered cells in a white, opaque 96-well plate at a density recommended by the supplier and grow overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
To test for agonist activity, add the compound dilutions directly to the cells.
-
To test for antagonist activity, pre-incubate the cells with the compound dilutions for 15-30 minutes before adding a known agonist at its EC₅₀ concentration.
-
Include appropriate controls: vehicle only (basal), agonist only (max signal), and antagonist only.
-
-
Incubation:
-
Incubate the plates for 6-16 hours at 37°C to allow for protease cleavage, transcription factor translocation, and reporter gene expression.
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase detection reagent according to the manufacturer's protocol.
-
Incubate for 10-30 minutes in the dark.
-
-
Data Measurement and Analysis:
-
Measure the luminescence signal with a plate reader.
-
For agonist mode, calculate the fold induction over the vehicle control and determine the EC₅₀.
-
For antagonist mode, calculate the percent inhibition of the agonist response and determine the IC₅₀.
-
Conclusion and Forward Path
This structured in vitro testing funnel provides a robust framework for characterizing the bioactivity of this compound. The initial MTT assay will reveal general cytotoxicity and guide effective dosing for subsequent assays.[21][22] The kinase and GPCR inhibition assays will then provide critical mechanistic insights into the compound's potential targets and mode of action.[23][24] Positive "hits" from these assays will form a strong foundation for further lead optimization, selectivity profiling, and more complex cell-based and in vivo studies. Adherence to these detailed protocols and good in vitro method practices will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.[25][26][27]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gmpplastic.com [gmpplastic.com]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. toxicology.org [toxicology.org]
- 27. oecd.org [oecd.org]
Application Note: A Validated Orthogonal Approach for the Purity Assessment of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive set of analytical methods and detailed protocols for the purity assessment of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, a key heterocyclic intermediate in pharmaceutical synthesis. The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This guide outlines an orthogonal analytical strategy, employing multiple, complementary techniques to ensure a thorough and reliable characterization of the compound's purity profile. The core methods detailed include High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and related organic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, Headspace Gas Chromatography (GC-HS) for residual solvent analysis, and Thermogravimetric Analysis (TGA) for assessing non-volatile inorganic impurities. All protocols are designed to be robust and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Compound Profile
This compound (CAS No. 852443-66-4) is a substituted aminopyrazole.[4] Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6][7] The structural integrity and purity of such intermediates are paramount. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.
Compound Properties (Predicted/Known):
-
Molecular Formula: C₇H₁₁N₃O[4]
-
Molecular Weight: 153.18 g/mol [4]
-
Structure:

-
Physicochemical Nature: The presence of the amine and pyrazole groups makes the molecule polar and basic. This characteristic is a critical consideration for chromatographic method development, as it can lead to poor peak shape on traditional silica-based columns due to interaction with residual silanols.[8][9]
A multi-faceted, or orthogonal, analytical approach is essential for a comprehensive purity assessment. This strategy ensures that different types of impurities (e.g., organic, inorganic, residual solvents) are detected and quantified by the most appropriate technique.
Orthogonal Purity Assessment Workflow
A robust purity assessment relies on the synergy of multiple analytical techniques. No single method can provide a complete picture. The workflow presented here ensures that the compound is assessed for all relevant potential impurities.
Caption: Orthogonal workflow for comprehensive purity assessment.
Primary Technique: Reversed-Phase HPLC for Purity and Related Substances
3.1. Rationale and Method Development Insights
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantifying the main component and detecting non-volatile organic impurities. Given that this compound is a polar basic compound, challenges such as poor peak shape (tailing) on standard C18 columns can occur.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A modern, polar-end-capped C18 column or a phenyl-hexyl phase is selected. These phases are designed to shield residual silanols on the silica surface, minimizing secondary interactions with basic analytes and thus providing superior peak symmetry.[10]
-
Mobile Phase pH: The mobile phase pH is controlled to be at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state and reproducible retention. For a basic amine, using a slightly acidic mobile phase (e.g., pH 3-4) protonates the amine, often leading to better peak shape and retention.[8][11]
-
Detector Wavelength: The UV detection wavelength is selected based on the UV absorbance maximum of the pyrazole chromophore to ensure maximum sensitivity for both the main peak and potential impurities.
3.2. Detailed HPLC Protocol
This protocol is designed to be a starting point and must be validated according to ICH Q2(R1) guidelines.[1][3][12]
Caption: Step-by-step HPLC workflow from preparation to reporting.
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm | Provides good retention for polar compounds and excellent peak shape for bases.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS compatibility; acidic pH improves peak shape for basic analytes.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min, hold 5 min, re-equilibrate 5 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV Diode Array Detector (DAD) at 220 nm | Wavelength selected for optimal sensitivity of the pyrazole core. DAD allows for peak purity assessment. |
| Sample Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
3.3. System Suitability and Validation
Before sample analysis, a System Suitability Test (SST) must be performed by injecting a standard solution. This is a self-validating step to ensure the chromatographic system is performing adequately.[3] The method should then be fully validated as per ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantification (LOD/LOQ).[1][2][12]
Confirmatory and Identification Techniques
4.1. LC-MS for Impurity Identification
Protocol: The HPLC method described above can be directly coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) using an electrospray ionization (ESI) source in positive ion mode. This allows for the determination of the mass-to-charge ratio (m/z) of the main peak and any detected impurities, providing crucial information for their structural identification.
4.2. NMR for Structural Confirmation
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]
-
Acquisition: Record ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the proposed structure of this compound.[14] The absence of significant unassigned signals provides confidence in the structural purity. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment if needed.[13][15]
Analysis of Volatile and Inorganic Impurities
5.1. Residual Solvents by Headspace GC (GC-HS)
Rationale: Residual solvents from the manufacturing process are common impurities that must be controlled within safety-based limits defined by guidelines such as USP <467> or ICH Q3C.[16][17] Headspace GC with Flame Ionization Detection (FID) is the standard technique for this analysis.[16][18]
Protocol:
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO or DMF).
-
GC System: Use a system equipped with a headspace autosampler and dual columns/detectors for screening and confirmation (e.g., a G43 phase like DB-624 and a G16 phase like DB-WAX).[18]
-
Method: Follow the general procedures outlined in USP <467>, which include specific temperatures and timings for vial equilibration and injection.[18][19]
-
Analysis: Identify and quantify any detected solvents against a calibrated standard containing solvents likely to be used in the synthesis.
5.2. Inorganic Impurities by Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature.[20][21][22] It is a valuable tool for quantifying non-volatile inorganic content (e.g., residual catalysts or inorganic salts), which would remain as ash after the organic material has been pyrolyzed.[20][23][24]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (platinum or ceramic).
-
Method: Heat the sample under a nitrogen or air atmosphere from ambient temperature to ~800 °C at a controlled rate (e.g., 10 °C/min).
-
Analysis: The mass remaining at the end of the run represents the non-volatile inorganic content. A significant weight loss at lower temperatures (<150 °C) can indicate the presence of residual moisture or solvent, which can be correlated with GC and Karl Fischer titration results.[21][22]
Conclusion
The purity assessment of a pharmaceutical intermediate like this compound requires a rigorous, multi-faceted approach. The combination of high-resolution chromatographic techniques (HPLC, LC-MS, GC) with spectroscopic (NMR) and thermal (TGA) methods provides a complete and reliable purity profile. This orthogonal strategy, grounded in established scientific principles and regulatory guidelines, ensures the quality and consistency required for drug development and manufacturing professionals. Each protocol must be properly validated for its intended use to guarantee data integrity and regulatory compliance.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. database.ich.org [database.ich.org]
- 4. 1H-Pyrazol-3-amine, 5-(cyclopropylmethoxy)-,(CAS# 852443-66-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. interchim.fr [interchim.fr]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. uspnf.com [uspnf.com]
- 18. agilent.com [agilent.com]
- 19. scispec.co.th [scispec.co.th]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. improvedpharma.com [improvedpharma.com]
- 22. veeprho.com [veeprho.com]
- 23. aurigaresearch.com [aurigaresearch.com]
- 24. pharmaceutical-tech.com [pharmaceutical-tech.com]
Application Note: A Scalable and Regioselective Synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry. The described two-step synthetic route is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability. The protocol begins with the cyclocondensation of ethyl cyanoacetate and hydrazine hydrate to form the key intermediate, 3-amino-1H-pyrazol-5-ol. The subsequent step involves a regioselective O-alkylation with cyclopropylmethyl bromide under optimized basic conditions to yield the target compound. This guide offers in-depth technical insights, explains the rationale behind experimental choices, and provides detailed procedures for synthesis, purification, and characterization, ensuring scientific integrity and reproducibility for large-scale production.
Introduction: The Significance of this compound
The aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The unique electronic and steric properties of the pyrazole ring, combined with the hydrogen bonding capabilities of the amino group, make it an ideal fragment for designing molecules that interact with various biological targets.[1] The introduction of a cyclopropylmethoxy group at the 5-position can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly in the fields of oncology, inflammation, and infectious diseases. This application note details a robust and scalable synthetic route to this important compound, addressing the practical challenges of large-scale production.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is achieved through a strategic two-step process, designed for efficiency and scalability. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
The first step involves the well-established Knorr pyrazole synthesis, where ethyl cyanoacetate undergoes cyclocondensation with hydrazine hydrate to produce 3-amino-1H-pyrazol-5-ol.[3][4] This intermediate exists in tautomeric equilibrium with its pyrazolone form. The second step is a regioselective O-alkylation of the 3-amino-1H-pyrazol-5-ol intermediate with cyclopropylmethyl bromide. The control of regioselectivity (O- versus N-alkylation) is a critical aspect of this synthesis and is achieved through careful selection of the base and reaction conditions.[5]
Experimental Protocols: From Laboratory Scale to Pilot Plant
The following protocols are designed to be scalable, with specific considerations for larger-scale synthesis.
Step 1: Synthesis of 3-Amino-1H-pyrazol-5-ol
This procedure details the cyclocondensation reaction to form the key pyrazolone intermediate.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 3-Amino-1H-pyrazol-5-ol.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 1 mole scale) | Moles | Purity | Supplier |
| Ethyl Cyanoacetate | 113.12 | 113.12 g (102.8 mL) | 1.0 | ≥99% | Sigma-Aldrich |
| Hydrazine Hydrate (64%) | 50.06 (as N₂H₄·H₂O) | 80 g (77.7 mL) | 1.02 | 64% | Sigma-Aldrich |
| Ethanol (anhydrous) | 46.07 | 1 L | - | ≥99.5% | Fisher Scientific |
| Acetic Acid (glacial) | 60.05 | As needed | - | ≥99.7% | VWR Chemicals |
Protocol:
-
Reactor Setup: Equip a 3 L three-necked round-bottom flask (or a suitably sized glass-lined reactor for larger scales) with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (1 L) and ethyl cyanoacetate (113.12 g, 1.0 mol).
-
Hydrazine Addition: Begin stirring the solution and slowly add hydrazine hydrate (80 g, 1.02 mol) dropwise over 30-45 minutes. An exotherm is expected; maintain the internal temperature below 40°C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C in an ice bath. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold ethanol (2 x 100 mL) and then with diethyl ether (100 mL) to aid in drying.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected yield is 85-95%.
Scale-Up Considerations:
-
Heat Management: The initial addition of hydrazine hydrate is exothermic. On a larger scale, ensure adequate cooling capacity to maintain temperature control. A jacketed reactor with a chiller is recommended.[6]
-
Mixing: Efficient agitation is crucial to ensure homogeneity and prevent localized overheating.[6]
-
Purification: For industrial-scale production, recrystallization from ethanol or water can be employed for further purification if required.[7]
Characterization of 3-Amino-1H-pyrazol-5-ol:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~216-218°C (decomposes).[8]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.5-10.5 (br s, 2H, NH), 4.91 (s, 1H, CH), 4.5-5.5 (br s, 2H, NH₂). Note: The spectrum can be complex due to tautomerism.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.1 (C=O), 155.2 (C-NH₂), 85.3 (CH).
-
IR (KBr, cm⁻¹): 3400-3100 (N-H, O-H stretching), 1660 (C=O stretching).
-
MS (ESI+): m/z 100.05 [M+H]⁺.
Step 2: O-Alkylation to this compound
This procedure details the regioselective O-alkylation of the intermediate to yield the final product.
Reaction Scheme:
Figure 3: Reaction scheme for the O-alkylation of 3-Amino-1H-pyrazol-5-ol.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 0.5 mole scale) | Moles | Purity | Supplier |
| 3-Amino-1H-pyrazol-5-ol | 99.09 | 49.5 g | 0.5 | - | From Step 1 |
| Cyclopropylmethyl Bromide | 134.99 | 74.2 g (57.1 mL) | 0.55 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 138.21 | 103.7 g | 0.75 | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | Anhydrous | VWR Chemicals |
Protocol:
-
Reactor Setup: Use a similar reactor setup as in Step 1, ensuring a dry atmosphere with a nitrogen blanket.
-
Reagent Charging: To the reactor, add anhydrous DMF (500 mL), 3-amino-1H-pyrazol-5-ol (49.5 g, 0.5 mol), and potassium carbonate (103.7 g, 0.75 mol).
-
Alkylation: Heat the stirred suspension to 60-70°C. Slowly add cyclopropylmethyl bromide (74.2 g, 0.55 mol) dropwise over 1 hour.
-
Reaction: Maintain the reaction temperature at 60-70°C for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (2 L) with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 300 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Scale-Up Considerations:
-
Solvent Choice: While DMF is an excellent solvent for this reaction, its high boiling point can make removal on a large scale challenging. Consider alternative polar aprotic solvents like acetonitrile or acetone, although reaction times and temperatures may need re-optimization.
-
Base Selection: Potassium carbonate is a cost-effective and moderately strong base suitable for this alkylation. Stronger bases like sodium hydride could be used but require more stringent handling procedures on a large scale.
-
Regioselectivity: The use of a polar aprotic solvent and a moderate base like K₂CO₃ favors O-alkylation. However, some N-alkylation may occur as a side reaction. HPLC analysis is crucial to determine the isomeric purity of the final product.[5]
Characterization of this compound:
-
Appearance: Expected to be a solid or a viscous oil.
-
¹H NMR (CDCl₃, 400 MHz): Predicted signals at δ 5.3-5.5 (s, 1H, pyrazole-CH), 3.8-4.0 (d, 2H, O-CH₂), 3.5-4.5 (br s, 2H, NH₂), 1.1-1.3 (m, 1H, cyclopropyl-CH), 0.5-0.7 (m, 2H, cyclopropyl-CH₂), 0.2-0.4 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): Predicted signals at δ 160-162 (C-O), 150-152 (C-NH₂), 85-87 (pyrazole-CH), 75-77 (O-CH₂), 10-12 (cyclopropyl-CH), 3-5 (cyclopropyl-CH₂).
-
IR (KBr, cm⁻¹): 3350-3200 (N-H stretching), 2950 (C-H stretching), 1620 (C=N stretching), 1100 (C-O stretching).
-
MS (ESI+): m/z 154.12 [M+H]⁺.
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols, especially during scale-up.
Hazardous Reagents:
| Reagent | Key Hazards | Recommended Precautions |
| Hydrazine Hydrate | Highly toxic, corrosive, and a suspected carcinogen.[9] Can cause severe skin burns and eye damage.[10] Flammable and can form explosive mixtures with air.[10] | Handle only in a well-ventilated fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[10] Keep away from heat, sparks, and open flames.[10] Have an emergency shower and eyewash station readily available.[10] |
| Cyclopropylmethyl Bromide | Flammable liquid and vapor.[11][12] Causes skin and serious eye irritation.[12] May be harmful if swallowed or inhaled. Handle in a well-ventilated area, preferably a fume hood.[13] | Keep away from heat and ignition sources.[11][14] Use non-sparking tools.[11] Wear protective gloves, safety goggles, and a lab coat.[13] Store in a tightly sealed container in a cool, well-ventilated place.[14][15] |
Conclusion
This application note provides a reliable and scalable two-step synthesis for this compound. The detailed protocols, scale-up considerations, and safety guidelines are intended to assist researchers and drug development professionals in the efficient and safe production of this valuable chemical intermediate. By following the outlined procedures, it is possible to obtain high yields of the target compound with good purity, facilitating its application in the discovery and development of new pharmaceutical agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [helda-prod-23.hulib.helsinki.fi]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. lifechempharma.com [lifechempharma.com]
- 14. (Bromomethyl)cyclopropane - Safety Data Sheet [chemicalbook.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Note & Protocol: Design and Synthesis of a 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine Focused Library for Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to engage in diverse biological interactions.[1][2][3][4] This application note provides a comprehensive guide for the design, synthesis, purification, and characterization of a focused compound library based on the novel 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine core. We present a robust and scalable synthetic strategy, detailing the rationale behind experimental choices and providing validated, step-by-step protocols suitable for researchers in drug discovery and chemical biology. The methodologies described herein are designed to facilitate the exploration of chemical space around this versatile scaffold, enabling the generation of high-purity compound libraries for hit identification and lead optimization campaigns.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in drug design, and among them, the pyrazole ring is particularly prominent.[5] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds and other key interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer agents.[6][7][8][9] The 3-amino-5-alkoxy-pyrazole motif, in particular, serves as a versatile template, offering strategically positioned vectors for chemical diversification. The introduction of a cyclopropylmethoxy group at the 5-position is a deliberate design choice aimed at improving metabolic stability and exploring lipophilic pockets in target proteins, a common strategy in modern drug design.[10]
This guide outlines a complete workflow for creating a focused library from this core, a process critical for systematically probing structure-activity relationships (SAR).[11][12]
Library Design and Retrosynthetic Strategy
A focused library is a curated collection of compounds designed to interact with a specific biological target or family of targets, thereby increasing the efficiency of the screening process.[11][][14] Our design strategy for the this compound library targets two primary diversification points (R¹ and R²) to maximize structural diversity while maintaining a common core.
-
R¹ Diversification: The N-1 position of the pyrazole ring will be functionalized, allowing for the introduction of various alkyl and aryl groups. This modification can significantly influence the compound's orientation and interactions within a binding pocket.
-
R² Diversification: The 3-amino group serves as a versatile handle for introducing a wide range of substituents via reactions like acylation, sulfonylation, or reductive amination, enabling fine-tuning of physicochemical properties and target engagement.
Retrosynthetic Analysis
The core scaffold can be disconnected through its most common and reliable synthetic route: the condensation of a β-ketonitrile with hydrazine.[15][16] This approach simplifies the synthesis into assembling two key fragments.
Caption: Retrosynthetic analysis of the target library.
Synthesis Protocols and Methodologies
The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Synthesis of the Core Scaffold: this compound
The construction of the core scaffold is achieved in a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 4-(Cyclopropylmethoxy)-3-oxobutanenitrile
This key β-ketonitrile intermediate is synthesized via a Claisen condensation reaction. The causality for this choice lies in its high efficiency for forming carbon-carbon bonds between an ester and a nitrile.
Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL).
-
Base Preparation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive with water.
-
Reaction Initiation: In a separate flask, prepare a solution of ethyl 3-(cyclopropylmethoxy)propanoate (1.0 eq) and acetonitrile (1.1 eq) in anhydrous THF (50 mL).
-
Addition: Add the ester/nitrile solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the pH is ~5-6.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(cyclopropylmethoxy)-3-oxobutanenitrile as a pale yellow oil.
Step 2: Cyclization to form this compound
The pyrazole ring is formed by the classic condensation reaction with hydrazine, a highly reliable method for constructing this heterocycle.[17][18][19]
Protocol:
-
Setup: In a round-bottom flask, dissolve the 4-(cyclopropylmethoxy)-3-oxobutanenitrile (1.0 eq) from the previous step in ethanol (10 mL per gram of nitrile).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure until a solid forms.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.
| Parameter | Step 1: Ketonitrile Formation | Step 2: Pyrazole Cyclization |
| Key Reagents | Sodium Hydride, Acetonitrile | Hydrazine Hydrate |
| Solvent | Anhydrous THF | Ethanol |
| Temperature | 0 °C to Room Temp. | Reflux (~80 °C) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 60-75% | 80-90% |
| Purification | Flash Chromatography | Filtration/Recrystallization |
Table 1: Summary of reaction conditions for core scaffold synthesis.
Library Synthesis Workflow
The following general protocols are optimized for parallel synthesis, enabling the rapid generation of a focused library.
Protocol A: Diversification at the 3-Amino Group (Amide Formation)
-
Array Preparation: In a 96-well reaction block, dispense a solution of the core scaffold (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reagent Addition: Add a solution of the desired acyl chloride or sulfonyl chloride (1.1 eq) in the same solvent.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up & Purification: After completion, the reaction mixtures can be purified directly using high-throughput purification techniques.[20][21]
Protocol B: Diversification at the N-1 Position (N-Alkylation)
-
Array Preparation: In a 96-well reaction block, dispense a solution of a 3-amino protected core scaffold in anhydrous DMF.
-
Base Addition: Add a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reagent Addition: Add the desired alkyl halide or benzyl halide (1.2 eq).
-
Reaction: Seal the reaction block and heat to 60-80 °C for 6-12 hours.
-
Work-up & Purification: Cool the block, filter to remove the base, and purify the filtrates using preparative HPLC.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. fiveable.me [fiveable.me]
- 11. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 14. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 15. soc.chim.it [soc.chim.it]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Introduction
Welcome to the technical support guide for the synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive resource that addresses common challenges and offers practical, field-tested solutions to improve the yield and purity of this important synthetic intermediate. We will delve into the underlying chemical principles to explain the rationale behind our recommendations, ensuring a robust and reproducible synthetic process.
The primary synthetic route discussed is the well-established cyclocondensation reaction between a β-ketonitrile and hydrazine, a versatile and efficient method for constructing the 5-aminopyrazole scaffold.[1][2]
Overall Synthetic Pathway
The synthesis is typically approached in two main stages: first, the preparation of the key β-ketonitrile intermediate, followed by the cyclocondensation with hydrazine hydrate.
Caption: Overall synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding starting materials and reaction conditions.
Q1: What is the recommended method for preparing the starting material, 3-(cyclopropylmethoxy)-3-oxopropanenitrile?
A1: The most direct route is a base-mediated Claisen condensation between an appropriate ester of cyclopropylmethanol (e.g., cyclopropylmethyl acetate) and acetonitrile.[2] Strong bases like sodium hydride (NaH) or sodium tert-butoxide are typically required to deprotonate acetonitrile and initiate the condensation. Careful control of temperature is crucial to prevent side reactions. An alternative one-pot approach starting from the ester has been described, where the β-ketonitrile is generated in situ and immediately reacted with hydrazine, though this can sometimes complicate optimization.[2]
Q2: What grade of hydrazine hydrate should I use, and what are the key safety precautions?
A2: A standard reagent grade of hydrazine hydrate (e.g., 80-100%) is generally sufficient. Extreme caution is mandatory. Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also a high-energy compound; avoid contact with metals and oxidants. For the reaction, it is typically added dropwise at a controlled temperature.
Q3: Is a catalyst necessary for the cyclocondensation reaction?
A3: The reaction can often proceed without an explicit catalyst, especially when heated in a protic solvent like ethanol. However, the reaction rate can be influenced by pH. Some protocols utilize a catalytic amount of a weak acid (like acetic acid) or a weak base to facilitate the initial hydrazone formation and subsequent cyclization.[3] Optimization studies are recommended to determine if a catalyst is beneficial for your specific setup.
Q4: How critical is the stoichiometry of hydrazine hydrate?
A4: The stoichiometry is very important. A slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable β-ketonitrile starting material.[4] However, a large excess should be avoided as it can complicate the work-up and purification, requiring additional steps to remove the unreacted, polar hydrazine.
Troubleshooting Guide
Low yield is the most common issue in this synthesis. The following guide provides a structured approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low yield issues.
Detailed Troubleshooting Scenarios
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reaction Time or Temperature: The activation energy for the intramolecular cyclization of the hydrazone intermediate is not being overcome. 2. Suboptimal pH: The initial nucleophilic attack on the carbonyl is pH-dependent. | 1. Increase Temperature/Time: Refluxing in a higher-boiling solvent (e.g., isopropanol vs. ethanol) or extending the reaction time can drive the reaction to completion. Monitor progress by TLC or LC-MS. 2. pH Adjustment: Add a catalytic amount of acetic acid (0.1 eq) to protonate the carbonyl, making it more electrophilic and accelerating the initial hydrazone formation.[3] |
| Formation of Multiple Side Products | 1. Hydrolysis: The nitrile or the cyclopropylmethoxy ether may be susceptible to hydrolysis under harsh acidic or basic conditions. 2. Side reactions of Hydrazine: Hydrazine can participate in other condensation or redox reactions if the conditions are not controlled. | 1. Maintain Neutral Conditions: If possible, run the reaction without a strong acid or base catalyst. Ensure the work-up is performed under mild conditions. 2. Control Temperature: Add the hydrazine hydrate solution dropwise at a lower temperature (e.g., 0-25 °C) before heating to reflux to minimize exothermic side reactions. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation. 2. Product is Highly Polar: The amino and pyrazole N-H groups make the molecule quite polar, which can lead to high solubility in many solvents. | 1. Column Chromatography: Purify the crude oil using silica gel chromatography. A polar eluent system like Dichloromethane/Methanol (e.g., 95:5) with a small amount of triethylamine (0.5%) or ammonia can be effective. The base deactivates acidic sites on the silica, preventing streaking of the basic product.[5] 2. Salt Formation/Recrystallization: Convert the amine to a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid.[6] Salts often have higher melting points and are more crystalline. Alternatively, try recrystallization from a solvent system like isopropanol/heptane or ethyl acetate/hexane.[5][7] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline for further optimization.
Step 1: Synthesis of 3-(cyclopropylmethoxy)-3-oxopropanenitrile
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes. Suspend the NaH in dry THF.
-
Reaction: Cool the suspension to 0 °C. Add a solution of cyclopropylmethyl acetate (1.0 eq) and acetonitrile (1.1 eq) in dry THF dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Completion: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of 1M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If required, purify by vacuum distillation or silica gel chromatography.
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3-(cyclopropylmethoxy)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.
-
Reaction: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot isopropanol or ethyl acetate. Slowly add a non-polar solvent like hexane or heptane until the solution becomes turbid. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.[5] Collect the solid by filtration.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using a silica gel column with an eluent system of DCM/MeOH/NH₄OH (e.g., 90:9.5:0.5).[8]
-
Reaction Parameter Optimization
The following table summarizes key parameters that can be adjusted to optimize the yield of the cyclocondensation step.
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Expected Outcome & Rationale |
| Solvent | Ethanol | Isopropanol | Isopropanol's higher boiling point (82 °C) may increase the reaction rate and help drive the reaction to completion. |
| Temperature | Reflux (~78 °C) | Room Temperature | Running at RT may decrease side product formation but will significantly increase the required reaction time. Useful if degradation is observed at reflux. |
| Hydrazine Eq. | 1.2 eq | 1.5 eq | Increasing equivalents may improve conversion of the limiting reagent but can make purification more challenging due to the difficulty of removing excess hydrazine. |
| Additive | None | Acetic Acid (0.1 eq) | Catalytic acid can accelerate hydrazone formation, potentially reducing reaction time, but may also promote hydrolysis if water is present.[3] |
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. As a pivotal intermediate in medicinal chemistry, achieving high purity of this compound is critical for downstream applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during its purification.
Understanding the Core Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its distinct chemical architecture. The presence of a basic amino group on the pyrazole ring often leads to problematic interactions with standard silica gel chromatography media. Furthermore, the cyclopropylmethoxy group, while generally stable, can introduce specific impurities during synthesis and potential degradation pathways under harsh purification conditions.
Key challenges include:
-
Tailing and Poor Resolution in Chromatography: The basicity of the 3-amino group can cause strong interactions with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation from impurities.[1]
-
Co-elution of Structurally Similar Impurities: Byproducts from the synthesis, such as regioisomers or incompletely reacted starting materials, may have polarities very similar to the target compound, making chromatographic separation difficult.
-
Product Degradation: Exposure to overly acidic or basic conditions during workup and purification can potentially lead to the cleavage of the ether linkage or other unforeseen degradation pathways.
-
Crystallization Difficulties: The presence of minor impurities can often inhibit the crystallization of the final product, resulting in oils or amorphous solids of lower purity.
This guide will systematically address these challenges with practical, field-proven solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Column Chromatography Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | 1. Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica.[1] 2. Use of Specialized Media: Employ amine-functionalized silica gel columns which are designed to minimize these interactions. 3. Reverse-Phase Chromatography: If the compound and impurities have sufficient hydrophobicity, reverse-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative. |
| Poor Separation of Impurities | - Inappropriate solvent system. - Co-eluting impurities with similar polarity. | 1. Optimize Solvent System: Use a shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[2] 2. Change Stationary Phase: Switch to a different stationary phase with alternative selectivity, such as alumina or a different type of bonded silica. 3. Derivative Formation: In challenging cases, consider temporary derivatization of the amine to alter its polarity, followed by deprotection after purification. |
| No Elution of the Product | The compound is irreversibly adsorbed onto the silica gel. | 1. Increase Mobile Phase Polarity: Use a more polar solvent system, such as a higher percentage of methanol in dichloromethane. 2. Flush with a Stronger Solvent: After the initial gradient, flush the column with a highly polar solvent system containing a basic modifier (e.g., 5-10% methanol in dichloromethane with 1% triethylamine) to elute strongly bound compounds. |
Recrystallization and Product Isolation Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out | - Presence of impurities inhibiting crystallization. - Solvent is too good for the compound. | 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[2] 2. Solvent System Modification: Use a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., water, hexanes) until turbidity is observed, then allow to cool slowly.[3] 3. Seed Crystals: If a small amount of pure, crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization. |
| Low Recovery After Recrystallization | The compound has significant solubility in the cold recrystallization solvent. | 1. Optimize Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Cooling Protocol: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. |
| Colored Impurities in Crystals | Co-crystallization of colored byproducts. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.[2] 2. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and color. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route. However, for a typical synthesis involving the condensation of a β-ketonitrile with hydrazine, you might encounter:
-
Unreacted Starting Materials: Such as the corresponding β-ketonitrile and hydrazine hydrate.
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of the 3-amino-5-substituted pyrazole regioisomer is possible, though often the desired isomer is thermodynamically favored.
-
Byproducts from Side Reactions: These can include products from self-condensation of the starting materials or partially reacted intermediates.
Q2: Can I use an acid wash during the workup to remove basic impurities?
A2: While an acid wash is a standard technique for removing basic impurities, it should be used with caution for this compound. The amino group will be protonated and move into the aqueous layer. You would then need to basify the aqueous layer and extract your product back into an organic solvent. This adds steps and may not be efficient if your product has some water solubility. Furthermore, prolonged exposure to strong acids could potentially risk the stability of the cyclopropylmethoxy group. A milder approach, such as column chromatography with a modified mobile phase, is often preferred for purification.
Q3: What is the best way to monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and effective method. It is crucial to use the same solvent system for TLC analysis as you plan to use for the column. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective ways to spot the compound and impurities.
Q4: My purified this compound is a liquid at room temperature. Is this normal?
A4: While some substituted aminopyrazoles can be liquids or low-melting solids, it is also possible that residual solvent or impurities are preventing crystallization. It is recommended to dry the sample under high vacuum and obtain analytical data (NMR, LC-MS) to confirm the purity and identity of the product. For comparison, the closely related 3-amino-5-cyclopropyl-1H-pyrazole is reported as a liquid.[4]
Q5: Are there any stability concerns I should be aware of when handling and storing the purified compound?
A5: Aminopyrazoles are generally stable compounds. However, like many amines, they can be sensitive to air and light over long periods. It is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. The cyclopropyl group is generally stable, but highly acidic or basic conditions should be avoided during storage.[5]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to mitigate the issues of peak tailing and poor resolution commonly observed when purifying basic amines on standard silica gel.
Workflow Diagram:
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Column Preparation: Pack a suitable size flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Loading: Carefully load the dry-loaded sample onto the top of the packed column.
-
Elution: Begin elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. It is recommended to add 0.5% triethylamine to both the hexane and ethyl acetate to ensure a consistent basic environment.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like toluene.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is useful when a single solvent does not provide adequate separation from impurities or results in low recovery.
Decision Tree for Solvent Selection:
Caption: Decision process for selecting a recrystallization method.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in which the compound is readily soluble.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
References
Technical Support Center: Synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable heterocyclic building block. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles.
Overview of the Synthetic Pathway & Common Pitfalls
The most common and efficient route to 5-alkoxy-3-aminopyrazoles involves the condensation-cyclization of a β-ketonitrile with hydrazine. This pathway, while direct, is sensitive to reaction conditions that can lead to the formation of undesired regioisomers and other byproducts. Understanding and controlling these factors is critical for achieving high yield and purity.
Caption: General workflow for the synthesis of this compound, highlighting critical stages for side reaction formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a mixture of two regioisomers: this compound and 3-(cyclopropylmethoxy)-1H-pyrazol-5-amine. How can I synthesize the desired 5-alkoxy isomer selectively?
A1: This is the most common challenge and arises from the reaction of the two non-equivalent nucleophilic centers in hydrazine with the two electrophilic centers (ketone and nitrile) of the β-ketonitrile precursor.
Root Cause Analysis: The cyclization of a β-ketonitrile with hydrazine proceeds via initial attack of a hydrazine nitrogen at either the ketone or the nitrile carbon. The subsequent intramolecular condensation forms the pyrazole ring.
-
Pathway to Desired 5-Alkoxy Isomer: Nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl, followed by intramolecular cyclization of the resulting hydrazone intermediate onto the nitrile group, yields the desired this compound.
-
Pathway to Undesired 3-Alkoxy Isomer: Attack of hydrazine on the nitrile group, followed by cyclization onto the ketone, yields the 3-(cyclopropylmethoxy)-1H-pyrazol-5-amine.
The regioselectivity is therefore a kinetic competition between these two pathways. The relative reactivity of the ketone and nitrile moieties is highly dependent on the reaction conditions. Analogous studies on the synthesis of amino-isoxazoles from β-ketonitriles have shown that pH and temperature are critical factors for controlling regioselectivity[1].
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation for 5-Alkoxy Isomer | Rationale |
| pH | Maintain slightly basic conditions (pH 8-10). | Basic conditions enhance the nucleophilicity of hydrazine while activating the ketone carbonyl for attack. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, and may favor attack at the nitrile. |
| Temperature | Start at a lower temperature (0-25 °C) and slowly warm if necessary. | The reaction to form the 5-alkoxy isomer is often favored at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired pathway, leading to mixtures[1]. |
| Solvent | Use protic solvents like ethanol or methanol. | Protic solvents can stabilize intermediates and facilitate the proton transfer steps necessary for cyclization. |
| Order of Addition | Add hydrazine slowly to the solution of the β-ketonitrile. | Maintaining a low concentration of hydrazine can help prevent side reactions and favor the kinetically preferred pathway. |
Step-by-Step Protocol for Maximizing 5-Alkoxy Regioselectivity:
-
Dissolve 4-(cyclopropylmethoxy)-3-oxobutanenitrile (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a mild base, such as triethylamine (1.1 eq) or sodium acetate, to adjust the pH.
-
Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC to track the consumption of starting material and the ratio of the two isomers.
-
Work up the reaction by removing the solvent under reduced pressure and purifying via column chromatography or recrystallization.
Q2: My reaction stalls, and I'm isolating a stable intermediate instead of the final pyrazole. What is this intermediate and how do I push the reaction to completion?
A2: The most likely stable intermediate is the acyclic hydrazone, formed from the initial condensation of hydrazine with the ketone carbonyl.
Root Cause Analysis: The final ring-closing step, an intramolecular nucleophilic attack of the terminal amine of the hydrazone onto the nitrile carbon, has a significant activation energy barrier. If the reaction conditions are not sufficiently forcing, the reaction can stall at this stage. This cyclization is often the rate-limiting step[2].
Troubleshooting & Optimization:
-
Thermal Promotion: Gently heating the reaction mixture (e.g., to 40-60 °C or reflux) after the initial hydrazone formation at a lower temperature can provide the necessary energy to overcome the activation barrier for cyclization. Monitor carefully to avoid decomposition or loss of regioselectivity.
-
Acid/Base Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid) or base can facilitate the cyclization. Bases can deprotonate the attacking amine, increasing its nucleophilicity, while acids can activate the nitrile group towards attack.
-
Dehydration: The cyclization step involves the elimination of water (in the case of hydrazine hydrate reacting with the nitrile). Ensuring the reaction is not overly dilute and sometimes using a dehydrating agent can help drive the equilibrium towards the cyclized product.
Q3: What is the source of the regioisomeric impurity, and how can I visually confirm its structure versus the desired product?
A3: The regioisomeric impurity is 3-(cyclopropylmethoxy)-1H-pyrazol-5-amine. The two isomers can be distinguished by advanced NMR techniques, but their formation pathway provides the clearest chemical distinction.
Caption: Comparison of the desired product and the common regioisomeric side product.
Confirmation:
-
NMR Spectroscopy: While ¹H NMR can be complex due to tautomerism, 2D NMR techniques like HMBC and NOESY are definitive. An HMBC experiment will show a correlation from the CH₂ protons of the cyclopropylmethoxy group to the C5 carbon of the pyrazole ring in the desired product. In the undesired isomer, this correlation would be to the C3 carbon.
-
Reference Standards: If possible, synthesizing a small amount of the undesired isomer via an unambiguous route or obtaining a commercial standard is the most reliable way to confirm identities by co-injection on LC-MS or HPLC.
Q4: After my reaction, I have an additional byproduct with a mass of +18 amu compared to my product. What is it?
A4: This byproduct is likely the corresponding pyrazole-3-carboxamide, resulting from the hydrolysis of the nitrile group in your starting material or an intermediate.
Root Cause Analysis: β-Ketonitriles can be sensitive to hydrolysis, especially under prolonged exposure to strongly acidic or basic conditions at elevated temperatures. The nitrile group can hydrolyze to a primary amide. If this hydrolysis occurs on the 4-(cyclopropylmethoxy)-3-oxobutanenitrile precursor, subsequent cyclization with hydrazine would yield 5-(cyclopropylmethoxy)-1H-pyrazole-3-carboxamide.
Troubleshooting & Prevention:
-
Purity of Starting Material: Ensure your β-ketonitrile starting material is pure and free from any hydrolyzed amide impurity before starting the reaction.
-
Moderate Conditions: Avoid harsh pH conditions (e.g., >pH 12 or
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, though it is less critical for preventing hydrolysis.
References
Technical Support Center: Optimizing N-Alkylation of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Welcome to the technical support hub for the N-alkylation of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively.
The N-alkylation of unsymmetrically substituted pyrazoles, particularly those bearing additional nucleophilic sites like an amino group, presents a classic challenge in synthetic chemistry. The key to success lies in controlling regioselectivity and minimizing side reactions. This guide addresses the most common issues encountered in a direct question-and-answer format.
Troubleshooting & Optimization FAQs
Question 1: My reaction shows low conversion or fails to proceed entirely. What are the primary factors to investigate?
Answer:
Low or no conversion in an N-alkylation reaction typically points to one of three areas: insufficient nucleophilicity of the pyrazole, poor reactivity of the electrophile (alkylating agent), or suboptimal reaction conditions.
The pyrazole N-H is acidic and must be deprotonated to form the more nucleophilic pyrazolate anion. The efficiency of this deprotonation is paramount.
Causality & Troubleshooting Steps:
-
Evaluate the Base: The base must be strong enough to deprotonate the pyrazole N-H. A common mistake is using a base that is too weak.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often effective, especially with reactive alkylating agents like benzyl bromide or alkyl iodides. Cesium carbonate is particularly effective due to the high solubility of cesium salts and the "cesium effect," which enhances the nucleophilicity of the anion.[1]
-
Strong Bases (e.g., NaH, KHMDS, t-BuOK): For less reactive alkylating agents (e.g., alkyl chlorides) or more sterically hindered systems, a stronger base is required to ensure complete and irreversible deprotonation.[2] Sodium hydride (NaH) is a common choice, used in anhydrous aprotic solvents like DMF or THF.[1][2]
-
-
Assess the Alkylating Agent: The leaving group's ability is critical. The general reactivity trend for alkyl halides is: R-I > R-Br > R-Cl. If you are using an alkyl chloride with a weak base, the reaction will likely be sluggish. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Optimize the Solvent: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common and effective choices. They solvate the cation of the base (e.g., K⁺, Na⁺) while leaving the pyrazolate anion relatively "naked" and highly nucleophilic.[1][3]
-
Ethereal Solvents (THF, Dioxane): Also effective, particularly with strong bases like NaH.
-
-
Adjust the Temperature: Many N-alkylation reactions proceed well at room temperature, but some require heating to overcome the activation energy barrier.[4] A gentle increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be aware that higher temperatures can also lead to more side products. Monitor the reaction closely by TLC or LC-MS.
Question 2: I'm obtaining a mixture of two regioisomers. How can I control the site of alkylation (N1 vs. N2)?
Answer:
This is the most significant challenge with unsymmetrically substituted pyrazoles. Your substrate, this compound, can be alkylated at either the N1 or N2 position, leading to 1,5-disubstituted or 1,3-disubstituted products, respectively. The outcome is a delicate balance of steric and electronic effects.[5][6]
For your specific molecule, the bulky 5-(cyclopropylmethoxy) group creates significant steric hindrance around the adjacent N1 position. Conversely, the N2 position is adjacent to the smaller 3-amino group. Therefore, alkylation is generally favored at the less sterically hindered nitrogen.[5][7]
Controlling Regioselectivity:
-
Steric Hindrance (Primary Factor): The most powerful tool you have is sterics.
-
Your Substrate: The large group at C5 will strongly direct alkylation to the N1 position, yielding the 1-alkyl-5-(cyclopropylmethoxy)-1H-pyrazol-3-amine as the major product. This is often the thermodynamically favored isomer.
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Your Alkylating Agent: Using a bulkier alkylating agent (e.g., isopropyl bromide vs. methyl iodide) will further enhance the selectivity for the less hindered nitrogen atom.
-
-
Reaction Conditions: While sterics are dominant, conditions can be fine-tuned.
-
Base/Cation Choice: Using bases with larger cations (e.g., Cs₂CO₃ vs. NaH) can sometimes influence the regiochemical outcome by altering the coordination environment of the pyrazolate anion.[8]
-
Solvent: The solvent can modulate the effective size of the cation and the nucleophilicity of each nitrogen atom. A systematic screen is the best approach.
-
The diagram below illustrates the two possible regioisomers and the key factor governing their formation.
Caption: Regioselectivity in pyrazole N-alkylation.
Question 3: My desired product is contaminated with byproducts from reactions at the 3-amino group and/or over-alkylation. How can these side reactions be minimized?
Answer:
This is a common issue when multiple nucleophilic sites are present. The exocyclic 3-amino group is nucleophilic, and the N-alkylated pyrazole product can also react further with the alkylating agent.[9]
Minimization Strategies:
-
Exploit Differential Acidity: The pyrazole N-H (pKa ≈ 14-15) is significantly more acidic than the amino N-H (pKa ≈ 35). Therefore, using one equivalent of a suitable base will selectively deprotonate the pyrazole ring, leaving the amino group protonated and less nucleophilic. Strong bases like NaH are excellent for this purpose.
-
Control Stoichiometry: Over-alkylation occurs when the mono-alkylated product, which is often still nucleophilic, reacts again.
-
Use a slight excess of the starting pyrazole (e.g., 1.1 - 1.2 equivalents) relative to the alkylating agent.[4]
-
Add the alkylating agent slowly or dropwise to the deprotonated pyrazole solution. This maintains a low concentration of the electrophile, favoring reaction with the more abundant pyrazolate anion over the less abundant (and less nucleophilic) mono-alkylated product.[10]
-
-
Lower the Reaction Temperature: As mentioned, higher temperatures can promote side reactions. Running the reaction at room temperature or even 0 °C can significantly improve selectivity.[4]
-
Protecting Groups (If Necessary): If the above methods fail to provide the desired selectivity, the 3-amino group can be protected (e.g., as a Boc-carbamate or an amide). This adds two steps (protection/deprotection) to the synthesis but guarantees that alkylation occurs only on the pyrazole ring.
The following diagram illustrates the desired reaction pathway versus potential side reactions.
Caption: Competing reaction pathways in the N-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃
This protocol is a good starting point for reactive alkylating agents (iodides and bromides).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent and Base: Add anhydrous acetonitrile or DMF (approx. 0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv.).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (1.05 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Protocol 2: Optimization Screen for Base and Solvent
When optimizing, it is efficient to screen several conditions in parallel. The following table provides a template for such a screen.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | N1:N2 Ratio |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | ||
| 2 | Cs₂CO₃ (1.5) | DMF | 25 | 24 | ||
| 3 | NaH (1.1) | THF | 25 | 12 | ||
| 4 | t-BuOK (1.1) | THF | 25 | 12 | ||
| 5 | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | ||
| 6 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 12 |
Analyze each reaction by LC-MS or ¹H NMR of the crude mixture to determine conversion and isomeric ratio.
Troubleshooting Workflow
If you encounter issues, follow this logical progression to diagnose the problem.
Caption: A decision-making workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during the synthesis of this valuable pyrazole intermediate. Our focus is on providing logical, evidence-based solutions to common problems, grounded in fundamental principles of heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and chemically sound approaches to synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scalability, and the desired impurity profile.
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Route A: Cyclocondensation. This is a classic Knorr-type pyrazole synthesis involving the reaction of a β-functionalized carbonyl compound with a hydrazine source. For this specific target, the key intermediate would be a derivative of 3-(cyclopropylmethoxy)-3-oxopropanenitrile. This route builds the heterocyclic ring with the desired alkoxy group already in place. The primary challenge is often the synthesis and stability of the β-keto-nitrile precursor.
-
Route B: O-Alkylation of a Pyrazole Precursor. This route begins with a pre-formed pyrazole ring, typically 3-amino-5-hydroxypyrazole (which exists in tautomeric forms), followed by alkylation of the hydroxyl group using an electrophile like (bromomethyl)cyclopropane.[1][2][3] This method is often preferred due to the commercial availability of the starting pyrazole. However, it is fraught with challenges related to regioselectivity, which will be the primary focus of our troubleshooting guide.
Q2: Why is regioselectivity such a major issue in the O-alkylation route (Route B)?
The core of the problem lies in the tautomeric nature of the 3-amino-5-hydroxypyrazole starting material. It does not exist as a single structure but as an equilibrium of several tautomers, primarily the -OH form (A), the C=O, N-H form (B), and the C=O, C-H form (C), as shown below.
Each of these tautomers presents multiple nucleophilic sites (the oxygen, the two ring nitrogens, and the C4 carbon). An alkylating agent like (bromomethyl)cyclopropane can react at any of these sites, leading to a complex mixture of products. The ratio of these products is highly sensitive to reaction conditions such as the base, solvent, and temperature.[1]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental problems you may encounter when pursuing the O-alkylation of 3-amino-5-hydroxypyrazole with (bromomethyl)cyclopropane.
Issue 1: My reaction yields a mixture of isomers. How can I identify the desired product and the major byproducts?
Symptoms:
-
TLC analysis shows multiple spots with similar Rf values.
-
LC-MS analysis reveals several peaks with the same mass-to-charge ratio (m/z) as the target product (C₇H₁₁N₃O, MW: 153.18).
-
The ¹H NMR spectrum is complex, showing multiple sets of signals, particularly in the aromatic/vinylic and cyclopropyl regions.
Root Cause Analysis: You are observing the formation of regioisomers due to the reaction occurring at different nucleophilic sites on the pyrazole ring. The most common byproducts are the N-alkylated isomers.
dot
Caption: Competing alkylation pathways for 3-amino-5-hydroxypyrazole.
Solution: Byproduct Identification via Spectroscopy
The most powerful tool for distinguishing these isomers is NMR spectroscopy. The position of the cyclopropylmethyl group dramatically influences the chemical shifts of nearby protons and carbons.
| Compound Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Desired O-Alkylated | CH₂: ~3.8-4.0 (d); CH(ring): ~5.3-5.5 (s) | CH₂-O: ~70-75; C-O(ring): ~160-165 |
| N1-Alkylated | CH₂: ~3.6-3.8 (d); CH₂(ring): ~3.0-3.3 (s) | CH₂-N: ~50-55; C=O(ring): ~170-175 |
| C4-Alkylated | CH₂: ~2.4-2.6 (d); CH(ring): ~3.5-3.8 (t) | CH₂-C: ~25-30; C=O(ring): ~175-180 |
Table 1. Comparative NMR data for identifying alkylation regioisomers. Note: Values are estimates and can vary based on solvent and substitution.
Issue 2: My yield of the desired O-alkylated product is low, with N-alkylation being the major pathway.
Symptoms:
-
After purification, the main isolated product is identified as an N-alkylated isomer.
Root Cause Analysis: The reaction conditions are favoring nucleophilic attack from the ring nitrogen atoms over the oxygen. This is often influenced by the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate both the oxygen and nitrogen atoms, leading to poor selectivity. Protic solvents can also solvate the oxygen anion, reducing its nucleophilicity relative to the softer nitrogen atoms.
Solution: Optimizing for O-Alkylation
To favor O-alkylation, the goal is to enhance the nucleophilicity of the oxygen atom while minimizing that of the nitrogens.
-
Choice of Base: Use a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. These bases are generally strong enough to deprotonate the hydroxyl group but not the less acidic ring N-H protons.
-
Choice of Solvent: Employ a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the cation (K⁺, Cs⁺) without strongly solvating the oxygen anion, thereby increasing its reactivity.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity. N-alkylation may have a higher activation energy, and lower temperatures can kinetically favor the desired O-alkylation pathway.
Issue 3: I'm observing a product with a mass that is 78 units higher than my expected product.
Symptoms:
-
LC-MS shows a significant peak at [M+78]+ or an m/z corresponding to C₁₁H₁₇N₃O.
Root Cause Analysis: This mass difference corresponds to the addition of a second cyclopropylmethyl group (C₄H₆, MW ≈ 54) plus the displacement of a proton, but the mass difference of 78 is more likely related to a common solvent adduct or a di-alkylated species where another component is lost. A more likely scenario is di-alkylation. The initial product, this compound, still has a nucleophilic N-H group on the pyrazole ring that can be alkylated under the reaction conditions, especially if excess alkylating agent and a strong base are used. This would result in a product with the formula C₁₁H₁₇N₃O and a molecular weight of 207.27.
Solution: Preventing Di-alkylation
-
Stoichiometry: Use a slight excess, but not a large excess, of the alkylating agent, (bromomethyl)cyclopropane. A stoichiometry of 1.05 to 1.1 equivalents is a good starting point.
-
Controlled Addition: Add the alkylating agent slowly to the mixture of the pyrazole and base. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing regioisomer formation.
dot
Caption: Optimized workflow for the selective O-alkylation synthesis.
Materials:
-
3-amino-5-hydroxypyrazole (1.0 eq)
-
(Bromomethyl)cyclopropane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-hydroxypyrazole and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add (bromomethyl)cyclopropane to the suspension dropwise over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-18 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into cold water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to isolate the desired product.
Protocol 2: Analytical Method for Byproduct Profiling by HPLC-MS
This method provides a baseline for separating and identifying the product and its common regioisomers.
-
HPLC System: Standard reverse-phase HPLC system
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 220 nm
-
MS Detector: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 100-500.
Expected Elution Order: Generally, the more polar N-alkylated pyrazolone isomers will elute earlier than the less polar O-alkylated ether product.
References
Technical Support Center: Enhancing Regioselectivity in 5-Aminopyrazole Reactions
Welcome to the technical support center for synthetic strategies involving 5-aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective functionalization of this versatile heterocyclic scaffold. As a binucleophilic system with multiple reactive sites, controlling the outcome of reactions with 5-aminopyrazoles is a common yet critical challenge.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the electronic and steric factors that govern reactivity and provide structured troubleshooting guides to help you achieve your desired regioisomer with high fidelity.
Foundational Concepts: Understanding the Reactivity of 5-Aminopyrazoles
The key to controlling regioselectivity lies in understanding the inherent electronic properties and tautomeric forms of the 5-aminopyrazole core. The molecule possesses several nucleophilic centers: the two endocyclic ring nitrogens (N1 and N2), the exocyclic amino group (C5-NH₂), and the electron-rich C4 carbon.
The reactivity of these sites is not static; it is influenced by substitution patterns, solvent, pH, and the nature of the electrophile. The exocyclic amino group is generally considered the most nucleophilic site, followed by the ring nitrogens.[1]
Caption: Key nucleophilic centers in the 5-aminopyrazole scaffold.
Troubleshooting Guide: N-Functionalization (Alkylation & Arylation)
A primary challenge in 5-aminopyrazole chemistry is the regioselective functionalization of the endocyclic nitrogens, N1 and N2. The reaction often yields a mixture of isomers that can be difficult to separate.[2]
Question: My N-alkylation/arylation reaction on a 3-substituted-5-aminopyrazole is producing an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted product?
Answer: Achieving N1 selectivity requires tipping the balance between kinetic and thermodynamic control, often by manipulating steric and electronic factors. While the N2 position can sometimes be thermodynamically favored depending on the substituent, the N1 position is typically more sterically accessible.
Causality Analysis:
-
Steric Hindrance: The substituent at the C3 position provides steric shielding to the adjacent N2 nitrogen. By increasing the steric bulk of either the C3-substituent, the incoming electrophile, or the base used, you can dramatically disfavor attack at N2.
-
Electronic Effects: Electron-withdrawing groups at C3 can increase the acidity of the N1-H, making it easier to deprotonate and favoring substitution at N1 under basic conditions.
-
Reaction Conditions: Solvent polarity and the choice of catalyst system can stabilize different transition states, directly influencing the final product ratio.[2]
Recommended Troubleshooting Protocols:
Strategy 1: Leverage Steric Control
-
Use a Bulky Base: Switch from a small base like sodium hydride (NaH) to a bulkier base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). The large steric profile of the base will preferentially deprotonate the more accessible N1 proton.
-
Modify the Electrophile: If possible, use an alkylating or arylating agent with a larger steric footprint. This will further enhance the preference for attack at the less hindered N1 site.
Strategy 2: Optimize Solvent Conditions
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in pyrazole synthesis. They can alter the nucleophilicity of the nitrogen atoms through hydrogen bonding, often favoring one isomer.
-
Protocol: Perform the reaction in HFIP as the solvent. While this may slow the reaction rate compared to solvents like DMF, the increase in selectivity is often substantial.
Strategy 3: Employ a Protecting Group Strategy
Protecting the exocyclic C5-amino group can introduce steric bulk near the N1 position, further directing electrophiles away from it if N2 is the desired product, or altering the electronic landscape. However, for favoring N1, direct alkylation is often controlled by the factors below. For complex syntheses, protecting groups are invaluable.[3][4]
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Feature |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic Acid (TFA) | Stable to basic and reductive conditions.[3] |
| Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Increases steric hindrance near N1. |
Strategy 4: Catalyst System Selection for N-Arylation
For N-arylation reactions, the choice of metal catalyst and ligands is paramount.
-
Ullmann Coupling (Copper-Catalyzed): Seminal work has shown that Ullmann conditions (e.g., CuI, 1,10-phenanthroline) often exhibit a strong preference for the arylation of the endocyclic nitrogen atoms over the exocyclic amino group.[5]
-
Buchwald-Hartwig Coupling (Palladium-Catalyzed): This method offers high functional group tolerance. The regioselectivity can be tuned by the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., t-BuBrettPhos) can enhance selectivity by favoring coordination to the less hindered N1 site.[5]
Caption: Decision workflow for troubleshooting N1/N2 regioselectivity.
Troubleshooting Guide: Electrophilic Substitution at C4
Question: I am attempting a bromination reaction on my 5-aminopyrazole, but I am observing multiple products and low yield. How can I achieve selective C4-bromination?
Answer: The C4 position is the most nucleophilic carbon on the ring, making it the primary site for electrophilic aromatic substitution. The strong activating effect of the C5-amino group makes the ring highly reactive, which can lead to side reactions or decomposition under harsh conditions.
Causality Analysis:
-
Over-activation: The C5-amino group strongly activates the ring, making it susceptible to oxidation or reaction with the electrophile itself.
-
Competing Nucleophiles: The exocyclic amino group and the ring nitrogens can also react with the electrophile, leading to a complex product mixture.
Recommended Troubleshooting Protocols:
-
Use a Milder Electrophile: Instead of elemental bromine (Br₂), use N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine that reduces the likelihood of side reactions.
-
Protect the Amino Group: Temporarily converting the C5-amino group to an amide (e.g., acetamide) serves two purposes: it moderates the activating effect on the ring and prevents the amino group itself from reacting. The amide is still an ortho, para-director (directing to C4) but is less activating than the free amine.
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to increase selectivity. Lower temperatures favor the reaction pathway with the lowest activation energy, which is typically the desired C4 substitution.
Troubleshooting Guide: Cyclocondensation Reactions
Question: My condensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone) is giving a mixture of a pyrazolo[3,4-b]pyridine and a pyrazolo[1,5-a]pyrimidine. How can I control the cyclization pathway?
Answer: This is a classic regioselectivity challenge governed by which nucleophilic sites on the 5-aminopyrazole participate in the cyclization. The formation of different fused systems arises from the ambident nucleophilicity of the aminopyrazole.[1][6]
-
Pyrazolo[3,4-b]pyridine formation: Involves the C5-NH₂ and the C4-carbon.
-
Pyrazolo[1,5-a]pyrimidine formation: Involves the C5-NH₂ and the N1-nitrogen.
Causality Analysis & Control Strategies:
The regiochemical outcome is a delicate balance between the nucleophilicity of the competing sites (C5-NH₂ vs. C4) and the electrophilicity of the dicarbonyl compound.
-
pH Control (The Gould-Jacobs Reaction):
-
Acidic Conditions (e.g., refluxing in acetic acid): Protonation of the highly basic exocyclic C5-amino group decreases its nucleophilicity. This can favor the initial attack from the less nucleophilic but now competitive C4 position, leading to the pyrazolo[3,4-b]pyridine isomer.[1]
-
Neutral or Basic Conditions: The exocyclic amino group retains its high nucleophilicity, favoring initial attack at a carbonyl carbon, which ultimately leads to the pyrazolo[1,5-a]pyrimidine isomer.[1]
-
-
Substituent Effects on the Dicarbonyl:
-
Using an unsymmetrical 1,3-dicarbonyl with groups of differing electronic character (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) can direct the initial attack. The more nucleophilic C5-amino group will preferentially attack the more electrophilic carbonyl carbon (the one adjacent to the CF₃ group), providing a powerful method for directing the cyclization.[1]
-
Caption: Competing cyclocondensation pathways for 5-aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common mistake researchers make when trying to control regioselectivity with 5-aminopyrazoles? A1: The most common oversight is failing to rigorously control the reaction conditions, particularly pH and temperature. Small variations can significantly alter the relative nucleophilicity of the reactive sites, leading to inconsistent product ratios. Another common issue is not considering the steric influence of substituents on both the pyrazole and the electrophile.
Q2: Are there any "go-to" starting conditions for achieving N1-alkylation? A2: A reliable starting point for favoring N1-alkylation is to use a polar aprotic solvent like DMF, a moderately strong base like potassium carbonate (K₂CO₃), and to run the reaction at room temperature or with gentle heating. This combination often favors the thermodynamically stable N1 product without being overly aggressive, which could reduce selectivity.
Q3: How do I confirm the structure of my regioisomer? A3: Unambiguous structure determination requires advanced spectroscopic techniques. 1D and 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and NOESY experiments, are essential. HMBC can show long-range correlations (e.g., between the N1-substituent and the C5 or C3 protons/carbons), while NOESY can show through-space correlations. In many cases, single-crystal X-ray diffraction is required for absolute proof of structure.[7][8]
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis | Semantic Scholar [semanticscholar.org]
- 8. helda.helsinki.fi [helda.helsinki.fi]
Technical Support Center: Analytical Method Development for Impurities in 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Welcome to the technical support center for the analytical method development and resolution of impurities in 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this active pharmaceutical ingredient (API).
Introduction: The Analytical Challenge
This compound is a unique molecule presenting specific challenges in analytical method development. Its structure, featuring a polar pyrazole-amine core and a more non-polar cyclopropylmethoxy side chain, can lead to a diverse range of impurities with varying polarities.[1] The primary goal of any analytical method for this compound is to achieve robust separation and sensitive detection of all potential process-related impurities and degradation products.[2] This is crucial for ensuring the quality, safety, and efficacy of the final drug product.[3]
This guide will provide a systematic approach to method development, from initial screening to validation and troubleshooting, grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect to see in this compound?
A1: Given the synthesis of pyrazole derivatives, common impurities can arise from starting materials, intermediates, and side reactions.[4] For this specific molecule, potential impurities could include:
-
Regioisomers: Formation of isomeric pyrazole products is a common issue in syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4]
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Intermediates: Incomplete cyclization can lead to pyrazoline intermediates.[4]
-
Degradation Products: The amine and ether functionalities may be susceptible to oxidative or hydrolytic degradation.
Q2: What is the best starting point for HPLC method development for this compound?
A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective starting point for the analysis of small molecule pharmaceutical impurities.[5] A systematic approach to developing a robust HPLC method would involve starting with a scouting gradient to determine the approximate elution times of the main component and any impurities.[6][7]
Q3: My main peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a basic compound like this compound is often caused by strong interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be at least two units away from the pKa of the amine will ensure it is consistently in its ionized or unionized form.[6]
-
Use of an End-capped Column: Employ a column with proper end-capping to minimize the number of free silanol groups.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing.[8]
Q4: I am seeing co-eluting peaks. How can I improve the resolution?
A4: Co-elution is a common challenge when impurities are structurally similar to the API.[9] To improve resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is influenced by column efficiency, selectivity, and retention factor.[7] Consider these strategies:
-
Optimize the Mobile Phase: Modifying the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH can alter selectivity.[6]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or cyano phase) can provide a different elution order.[10]
-
Adjust the Gradient: A shallower gradient can significantly improve the separation of closely eluting compounds.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol groups. - Column overload.[8] - Inappropriate mobile phase pH.[6] | 1. Adjust Mobile Phase pH: For a basic amine, try a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) to ensure complete protonation and reduce silanol interactions. 2. Reduce Sample Concentration: Dilute the sample to check for overload effects.[11] 3. Use a Modern, High-Purity Column: Columns with advanced end-capping minimize exposed silanols. |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than mobile phase. - Column overload.[12] | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce Injection Volume: This can alleviate overload, especially for highly soluble compounds.[13] |
| Co-eluting Peaks/Poor Resolution | - Suboptimal mobile phase composition.[6] - Inadequate column chemistry.[10] - Insufficient column efficiency. | 1. Change Organic Modifier: Switch between acetonitrile and methanol to alter selectivity.[7] 2. Modify Mobile Phase pH: For ionizable impurities, this can significantly impact retention.[5] 3. Try a Different Stationary Phase: A phenyl-hexyl or embedded polar group (EPG) column can offer different selectivity. 4. Decrease Gradient Slope: A shallower gradient provides more time for separation.[7] 5. Increase Column Length or Decrease Particle Size: This increases column efficiency (N), leading to sharper peaks.[10] |
| Ghost Peaks | - Contaminated mobile phase or system.[11] - Carryover from previous injections. | 1. Use High-Purity Solvents: Ensure all mobile phase components are HPLC or MS-grade.[11] 2. Flush the System: Thoroughly flush the injector and column with a strong solvent. 3. Run a Blank Gradient: This will help identify if the ghost peaks are from the system or the sample. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature.[12] - Leaks in the system. | 1. Ensure Sufficient Equilibration Time: Especially important for gradient methods. 2. Use a Column Thermostat: Maintaining a constant temperature is crucial for reproducibility.[13] 3. Prepare Fresh Mobile Phase Daily: This prevents changes in composition due to evaporation. 4. Check for Leaks: Inspect all fittings and connections.[13] |
Experimental Protocols
Protocol 1: Initial HPLC Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for impurity profiling.
1. Initial Conditions:
-
Column: Select a modern, high-purity C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Set to a wavelength that provides a good response for the API and potential impurities (a photodiode array detector is recommended for initial screening).
2. Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of all components (e.g., 5% to 95% B in 15 minutes).[6] This provides a general overview of the sample's complexity.
3. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.[7]
-
If peaks are clustered at the beginning, start with a lower initial %B.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.
-
4. Mobile Phase Selectivity:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. The change in solvent can alter selectivity and resolve critical pairs.[7]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method, as mandated by ICH guidelines.[14][15] The goal is to achieve 5-20% degradation of the API.[14]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
After exposure, neutralize the acid and base samples and analyze all stressed samples using the developed HPLC method to ensure all degradation products are resolved from the main peak and each other.
Protocol 3: Method Validation
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18] Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Visualizing the Workflow
Analytical Method Development Lifecycle
References
- 1. waters.com [waters.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. selectscience.net [selectscience.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. uhplcs.com [uhplcs.com]
- 13. youtube.com [youtube.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Situating 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine in the Kinase Inhibitor Landscape
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric framework, enabling it to interact with a wide array of biological targets. This guide offers a comparative analysis of the biological activities of various pyrazole derivatives, with a particular focus on the inhibition of protein kinases, a critical target class in oncology and inflammatory diseases.[1][3] While direct experimental data for 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine is not extensively available in the public domain, we can infer its potential biological profile by examining structurally related pyrazoles with known activities. This guide will serve as a valuable resource for researchers and drug development professionals by providing a comprehensive overview of pyrazole bioactivities, supported by experimental context and protocols.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its favorable drug-like properties and synthetic accessibility.[1][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, neuroprotective, and antiviral activities.[4][5][6] The biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents, a concept central to structure-activity relationship (SAR) studies.[7][8] For instance, substitutions at the 1, 3, 4, and 5 positions of the pyrazole ring dictate the molecule's interaction with its biological target, influencing its potency and selectivity.[8][9][10]
Kinase Inhibition: A Prominent Role for Pyrazole Derivatives
A significant portion of research into pyrazole bioactivity has focused on the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][11] The pyrazole scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.[1]
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[12][13] Several pyrazole-based compounds have been developed as potent CDK inhibitors.[12][14][15] For example, a series of novel pyrazole derivatives were found to exhibit strong inhibitory activity against CDK2/cyclin A2, with IC50 values in the low micromolar range.[14] The pyrazole core in these inhibitors typically engages in crucial hydrogen bonding interactions with the hinge region of the kinase domain.[13]
Mitogen-Activated Protein Kinases (MAPKs)
The MAPK signaling pathways are involved in cellular responses to a variety of external stimuli and are implicated in inflammation and cancer.[11][16] Pyrazole derivatives have been successfully designed as inhibitors of key MAPK family members, including p38 and c-Jun N-terminal kinase (JNK).[11][16][17] Notably, a class of N-pyrazole, N'-aryl ureas has been identified as potent p38 MAPK inhibitors that stabilize a conformation of the kinase incompatible with ATP binding.[11][18] Similarly, pyrazole amides have shown significant JNK inhibitory activity.[16]
Aurora Kinases
Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers.[1][19] The pyrazole scaffold is a key feature in several Aurora kinase inhibitors, including Tozasertib.[1][20] These inhibitors often compete with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets.[19]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activities of representative pyrazole derivatives against various kinases.
| Compound Class/Example | Target Kinase(s) | Reported Activity (IC50/Ki) | Reference |
| Pyrazole-based derivatives | CDK2/cyclin A2 | 0.96 µM - 3.82 µM (IC50) | [14] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 µM (Ki) | [13] |
| N-pyrazole, N'-aryl ureas (BIRB 796) | p38 MAPK | Potent inhibitor | [18] |
| Pyrazole carboxamides | JNK-1 | < 10 µM (IC50) | [16] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | 227 nM (IC50) | [17][21] |
| 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | Aurora-A | 2.5 nM (Ki) | [19] |
| Pyrazole diaminopyrimidines | KDR, Aurora B | Significant cellular activity | [22] |
Situating this compound
The structure of this compound features a cyclopropylmethoxy group at the 5-position and an amine group at the 3-position. While direct biological data is scarce, we can draw parallels with other substituted pyrazoles. The presence of an amino group at the C3 position is a common feature in many kinase inhibitors, as it can act as a hydrogen bond donor or acceptor, facilitating interaction with the kinase hinge region. The substituent at the C5 position often plays a role in modulating selectivity and potency by interacting with the hydrophobic pocket of the kinase. The cyclopropylmethoxy group in the target compound could potentially occupy such a pocket.
Given the prevalence of pyrazoles as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more kinase families. Its biological evaluation would necessitate screening against a panel of kinases, starting with those for which pyrazole inhibitors are well-established, such as CDKs, MAPKs, and Aurora kinases.
Experimental Protocols
To facilitate the investigation of the biological activity of novel pyrazole derivatives like this compound, the following are representative, high-level protocols for key assays.
In Vitro Kinase Inhibition Assay (Generic)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
96-well plates
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the purified kinase and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membrane to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For antibody-based assays, this involves standard ELISA-like procedures.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[23]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., a known cytotoxic drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Landscape
To better understand the context of pyrazole kinase inhibitors, the following diagrams illustrate a key signaling pathway and a general workflow for screening these compounds.
Caption: Simplified MAPK signaling pathway, a common target of pyrazole inhibitors.
Caption: General workflow for screening and developing pyrazole-based inhibitors.
Conclusion
The pyrazole scaffold is a highly validated and versatile core for the development of biologically active compounds, particularly kinase inhibitors. While specific data for this compound remains to be published, a comparative analysis of structurally related pyrazoles provides a strong rationale for its investigation as a potential kinase inhibitor. The established SAR of pyrazole derivatives, coupled with the availability of robust screening assays, offers a clear path for elucidating its biological activity and therapeutic potential. This guide provides a foundational understanding of the pyrazole landscape, empowering researchers to strategically design and evaluate novel derivatives for a range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Validation of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer both potency and selectivity is a paramount objective. The pyrazole ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for the validation of a novel pyrazole-based compound, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, as a potential kinase inhibitor scaffold. Through a detailed comparison with established pyrazole-containing drugs, Ruxolitinib and Asciminib, we will outline the essential experimental workflows and data analysis required to assess its therapeutic potential.
The Promise of a Novel Scaffold: this compound
The subject of our investigation, this compound, presents an intriguing chemical architecture. The pyrazole core provides a robust anchor for kinase active site interactions, a feature leveraged by many successful inhibitors.[3][4] The novel combination of a cyclopropylmethoxy group at the 5-position and an amine at the 3-position offers unique steric and electronic properties that could be exploited for selective kinase binding. The cyclopropyl moiety can enhance metabolic stability and potency, while the amine group provides a key interaction point.[5][6] This guide will walk through the critical steps to validate this potential and define its place in the kinome.
Benchmarking Against the Best: Comparator Kinase Inhibitors
To objectively evaluate the potential of our novel scaffold, we have selected two clinically successful pyrazole-based kinase inhibitors as comparators. This allows for a direct assessment of potency and selectivity against well-characterized drugs targeting different kinase families.
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera.[7][8] Its selection provides a benchmark against a well-understood ATP-competitive inhibitor targeting the JAK-STAT pathway.
-
Asciminib: A first-in-class allosteric inhibitor of the BCR-ABL1 kinase, used in the treatment of chronic myeloid leukemia (CML).[9][10] Asciminib offers a different mechanism of action, targeting the myristoyl pocket of ABL1, and serves as a benchmark for high selectivity.
The following table summarizes the key inhibitory activities of our chosen comparators:
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | [7][11][12] |
| Asciminib | BCR-ABL1 | 0.5 (allosteric) | [9][10] |
Experimental Validation: A Step-by-Step Approach
A rigorous and multi-faceted experimental approach is essential to validate a new kinase inhibitor scaffold. The following protocols describe the key assays for determining potency, cellular activity, and selectivity.
Biochemical Potency Determination: ADP-Glo™ Kinase Assay
The initial step is to determine the direct inhibitory effect of the compound on purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP production from a kinase reaction.[1][3][13]
Experimental Workflow:
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.chemscene.com [file.chemscene.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine Analogs
In the intricate world of drug discovery, the pyrazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of potent and selective therapeutic agents have been developed.[1][2][3] Among these, the 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine core has emerged as a particularly promising framework for the design of kinase inhibitors, compounds that target the enzymatic activity of protein kinases and are crucial in treating diseases ranging from cancer to inflammatory disorders.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, synthesizing data from public literature and patent filings to offer researchers and drug development professionals a comprehensive understanding of the key structural determinants for biological activity.
While a singular, exhaustive study on the SAR of this specific analog series is not yet publicly available, by amalgamating and comparing data from closely related pyrazole-based kinase inhibitors, we can delineate critical insights into the roles of various substituents and structural modifications. This guide will dissect the pyrazole core, exploring the impact of substitutions at the N1, C4, and C3-amine positions, as well as the significance of the defining 5-cyclopropylmethoxy group.
The this compound Scaffold: A Foundation for Kinase Inhibition
The core structure of this compound presents several key features that make it an attractive starting point for kinase inhibitor design. The pyrazole ring itself is a bioisostere of other aromatic systems and can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[4] The 3-amino group serves as a critical vector for introducing a wide array of substituents that can occupy adjacent pockets, thereby modulating potency and selectivity. The 5-cyclopropylmethoxy group is postulated to occupy a hydrophobic pocket, with the cyclopropyl moiety offering a degree of conformational rigidity and favorable metabolic properties.
The general synthetic approach to these analogs often involves the construction of the pyrazole ring from suitably substituted precursors, followed by functionalization of the amino group. A representative synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for this compound analogs.
Comparative Analysis of Structural Modifications
To understand the structure-activity relationships, we will dissect the molecule into its key components and analyze the impact of modifications at each position based on data from related pyrazole kinase inhibitors.
N1-Position: The Gatekeeper of Selectivity and Potency
The N1 position of the pyrazole ring is often a key point for substitution to influence selectivity and pharmacokinetic properties. While the parent scaffold is an N-unsubstituted pyrazole, alkylation or arylation at this position can significantly impact biological activity.
| Analog Type | N1-Substituent | Biological Target (Example) | Observed Activity | Reference |
| A | -H | Multiple Kinases | Baseline | General Pyrazole Scaffolds |
| B | Small alkyl (e.g., -CH3) | Multiple Kinases | Often enhances potency; can decrease selectivity | [5] |
| C | Substituted Phenyl | JNK3 | Planar phenyl groups can enhance selectivity by occupying specific hydrophobic pockets | N/A |
| D | Methoxybenzyl | Breast Cancer Cell Lines | Antiproliferative activity observed in a related 3-cyclopropyl-pyrazol-5-amine scaffold | [6] |
Key Insights:
-
Steric Bulk: Small alkyl groups at the N1 position are generally well-tolerated and can enhance potency. Larger, bulkier groups may be detrimental unless they can access a specific sub-pocket in the target kinase.
-
Aromatic Interactions: The introduction of a phenyl ring at N1 can lead to significant gains in selectivity, as seen in JNK3 inhibitors where the planar ring system optimally fits into a smaller active site.[6]
-
Hydrogen Bonding: The unsubstituted N1-H provides a hydrogen bond donor which can be critical for anchoring the inhibitor in the ATP binding site of some kinases.
C4-Position: Fine-Tuning Activity
The C4 position of the pyrazole ring is often less explored for substitution, as modifications here can sometimes disrupt the key interactions of the adjacent 3-amino and 5-alkoxy groups. However, small substituents can be used to fine-tune electronic properties and solubility.
| Analog Type | C4-Substituent | Biological Target (Example) | Observed Activity | Reference |
| E | -H | Multiple Kinases | Baseline | General Pyrazole Scaffolds |
| F | Halogen (e.g., -Cl, -F) | Multiple Kinases | Can modulate electronic properties and improve metabolic stability | [4] |
| G | Cyano (-CN) | FGFR | Can act as a hydrogen bond acceptor and enhance potency | [7] |
Key Insights:
-
Electron-Withdrawing Groups: Introduction of electron-withdrawing groups like halogens or a cyano group can modulate the pKa of the pyrazole ring nitrogens and potentially enhance hinge-binding interactions.
-
Steric Constraints: Bulky substituents at the C4 position are generally disfavored as they can lead to steric clashes within the ATP-binding site.
C3-Amine Substitutions: The Key to Potency
The 3-amino group is the most common site for diversification in this scaffold. Acylation of this amine with various carboxylic acids or coupling with other moieties allows for the exploration of the solvent-exposed region of the kinase active site, leading to significant improvements in potency and selectivity.
| Analog Type | C3-Amine Substituent | Biological Target (Example) | Observed Activity | Reference |
| H | -NH2 | Multiple Kinases | Baseline | General Pyrazole Scaffolds |
| I | -NH-CO-Aryl | PERK | Potent and selective inhibition observed with substituted benzamides | [8] |
| J | -NH-CO-Heteroaryl | JAK | Heteroaromatic amides can form additional hydrogen bonds and enhance potency | [9] |
| K | Urea/Thiourea Linkage | p38 | Urea-linked analogs have shown high potency as p38 inhibitors | N/A |
Key Insights:
-
Amide Bond as a Linker: The amide bond provides a rigid and planar linker that correctly orients the substituent for interaction with the target.
-
Exploration of the Solvent Front: Large and diverse substituents on the amide can extend into the solvent-exposed region, allowing for the optimization of physicochemical properties and the introduction of additional binding interactions.
-
Hydrogen Bonding Networks: Substituents containing hydrogen bond donors and acceptors can form intricate networks with residues in the active site, significantly enhancing binding affinity.
The 5-(Cyclopropylmethoxy) Group: A Hydrophobic Anchor
The 5-(cyclopropylmethoxy) group is a distinguishing feature of this scaffold. The ether linkage provides a degree of flexibility, while the cyclopropyl group offers a lipophilic and metabolically stable moiety.
Caption: Summary of Structure-Activity Relationships for the this compound scaffold.
Key Insights:
-
Hydrophobic Pocket Occupancy: This group is likely to occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity.
-
Metabolic Stability: The cyclopropyl group is known to be metabolically robust, which can lead to improved pharmacokinetic profiles.
-
Conformational Restriction: The cyclopropyl ring restricts the conformation of the methoxy linker, which may be advantageous for optimal binding.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
General Procedure for Synthesis of 3-Amido-5-(cyclopropylmethoxy)-1H-pyrazole Analogs
-
Pyrazole Core Synthesis: To a solution of a suitably substituted hydrazine (1.0 eq) in ethanol is added a cyclopropyl-β-ketoester (1.1 eq). The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the crude pyrazole is purified by column chromatography.
-
Amide Coupling: To a solution of the this compound (1.0 eq) and a carboxylic acid (1.2 eq) in dichloromethane (DCM) is added a coupling agent such as HATU (1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the final amide analog.
In Vitro Kinase Inhibition Assay (Example: JAK2)
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
-
Procedure:
-
Prepare a reaction buffer containing ATP and the kinase substrate peptide.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase enzyme (e.g., recombinant human JAK2).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection reagent that binds to the phosphorylated substrate, generating a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships synthesized in this guide highlight the critical roles of substitutions at the N1, C4, and C3-amine positions in modulating potency and selectivity. The 3-amino group, in particular, serves as a key handle for introducing diverse functionalities to optimize interactions with the target kinase. The 5-cyclopropylmethoxy group is a valuable contributor to hydrophobic binding and metabolic stability.
Future research in this area should focus on a more systematic exploration of the SAR of this specific scaffold against a panel of kinases to build a more comprehensive understanding of its potential. The synthesis and evaluation of a focused library of analogs, guided by the principles outlined in this guide, could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of a wide range of human diseases.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
Introduction
5-(cyclopropylmethoxy)-1H-pyrazol-3-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of potent and selective inhibitors for a range of biological targets. Its unique structural combination of a 3-aminopyrazole core, known for its versatile hydrogen bonding capabilities, and a cyclopropylmethoxy group, which can enhance metabolic stability and binding affinity, makes it a valuable scaffold in drug discovery. This guide provides a comparative analysis of two distinct synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental nuances of each approach. The presented methodologies are designed to be robust and scalable, providing researchers with the necessary information to make informed decisions for their specific research and development needs.
Route 1: The β-Ketonitrile Condensation Approach
This classic and convergent route relies on the well-established reaction between a β-ketonitrile and hydrazine to construct the pyrazole core. The key to this strategy is the synthesis of the requisite β-ketonitrile precursor, 3-(cyclopropylmethoxy)-3-oxopropanenitrile.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 1 via a β-ketonitrile intermediate.
Experimental Protocol
Step 1: Synthesis of 3-(cyclopropylmethoxy)-3-oxopropanenitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere at 0 °C, add cyclopropanemethanol (7.21 g, 100 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl cyanoacetate (11.31 g, 100 mmol) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(cyclopropylmethoxy)-3-oxopropanenitrile.
Step 2: Synthesis of this compound
-
To a solution of 3-(cyclopropylmethoxy)-3-oxopropanenitrile (13.9 g, 100 mmol) in ethanol (200 mL), add hydrazine hydrate (5.0 g, 100 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield this compound.
Data Summary
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| 1 | 3-(cyclopropylmethoxy)-3-oxopropanenitrile | Cyclopropanemethanol, Ethyl cyanoacetate | Sodium hydride | THF | 75-85 | >95% |
| 2 | This compound | 3-(cyclopropylmethoxy)-3-oxopropanenitrile | Hydrazine hydrate | Ethanol | 80-90 | >98% |
Causality and Experimental Choices
The choice of sodium hydride as the base in the first step is crucial for the deprotonation of cyclopropanemethanol to form the corresponding alkoxide, which then acts as a nucleophile.[1] THF is an excellent solvent for this reaction due to its inertness and ability to solvate the sodium alkoxide. The subsequent condensation with ethyl cyanoacetate proceeds via a Claisen-type condensation mechanism. The final cyclization with hydrazine is a classic pyrazole synthesis, driven by the formation of the stable aromatic pyrazole ring.[1] Ethanol is a common and effective solvent for this transformation.
Route 2: The Pyrazole Alkylation Approach
This alternative strategy involves the initial formation of a pyrazole core bearing a hydroxyl group at the 5-position, which is subsequently O-alkylated with a suitable cyclopropylmethyl electrophile. This route offers a different strategic approach, separating the pyrazole ring formation from the introduction of the cyclopropylmethoxy moiety.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 2 via alkylation of a hydroxypyrazole.
Experimental Protocol
Step 1: Synthesis of 3-Amino-5-hydroxy-1H-pyrazole
-
A mixture of diethyl malonate (16.02 g, 100 mmol) and hydrazine hydrate (5.0 g, 100 mmol) in ethanol (100 mL) is heated at reflux for 6 hours.
-
The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to give 3-amino-5-hydroxy-1H-pyrazole.
Step 2: Synthesis of this compound
-
To a solution of 3-amino-5-hydroxy-1H-pyrazole (9.91 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL), add potassium carbonate (20.73 g, 150 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (14.86 g, 110 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into ice water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| 1 | 3-Amino-5-hydroxy-1H-pyrazole | Diethyl malonate | Hydrazine hydrate | Ethanol | 85-95 | >97% |
| 2 | This compound | 3-Amino-5-hydroxy-1H-pyrazole | Cyclopropylmethyl bromide, K₂CO₃ | DMF | 70-80 | >98% |
Causality and Experimental Choices
The synthesis of 3-amino-5-hydroxy-1H-pyrazole from diethyl malonate and hydrazine is a straightforward and high-yielding condensation reaction. The subsequent O-alkylation is a standard Williamson ether synthesis.[1] Potassium carbonate is a suitable base to deprotonate the hydroxyl group of the pyrazole, and DMF is an excellent polar aprotic solvent for this type of SN2 reaction. The choice of cyclopropylmethyl bromide as the alkylating agent is due to its commercial availability and appropriate reactivity.
Comparative Analysis
| Feature | Route 1 (Condensation) | Route 2 (Alkylation) | Analysis |
| Overall Yield | Good to Excellent | Good | Route 1 potentially offers a slightly higher overall yield due to the high efficiency of the final cyclization step. |
| Number of Steps | 2 | 2 | Both routes consist of two main synthetic steps. |
| Starting Materials | Cyclopropanemethanol, Ethyl cyanoacetate | Diethyl malonate, Cyclopropylmethyl bromide | All starting materials are commercially available and relatively inexpensive. |
| Reagent Safety & Handling | Requires handling of sodium hydride, which is highly flammable and reactive. | Uses potassium carbonate, a milder and safer base. Cyclopropylmethyl bromide is a lachrymator. | Route 2 is arguably safer due to the avoidance of sodium hydride. |
| Scalability | The use of sodium hydride can present challenges for large-scale synthesis. | The process is generally more amenable to scale-up. | Route 2 is likely more favorable for industrial-scale production. |
| Purification | The β-ketonitrile intermediate may require careful purification. | The intermediate 3-amino-5-hydroxy-1H-pyrazole often precipitates in high purity. | Purification may be more straightforward in Route 2. |
| Flexibility | The synthesis of different alkoxy-substituted pyrazoles would require the synthesis of various β-ketonitriles. | A common intermediate (3-amino-5-hydroxy-1H-pyrazole) can be used to synthesize a library of alkoxy-substituted pyrazoles by using different alkylating agents. | Route 2 offers greater flexibility for generating analogs. |
Conclusion
Both synthetic routes presented provide viable and efficient pathways to this compound.
Route 1 is a convergent and often high-yielding approach, but the synthesis and purification of the β-ketonitrile intermediate and the use of sodium hydride might be considerations for some laboratories.
Route 2 offers a more flexible and potentially safer and more scalable alternative. The common intermediate, 3-amino-5-hydroxy-1H-pyrazole, can be prepared in high yield and purity, and the subsequent alkylation can be readily adapted to introduce a variety of alkoxy substituents.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, safety considerations, and the desire for analog synthesis. Both methodologies, however, represent robust and well-precedented strategies for accessing this valuable building block.
References
A Comparative Guide to the In Vivo Efficacy of 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors
This guide provides a comparative analysis of the preclinical in vivo efficacy of derivatives based on the 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine scaffold. We will delve into the mechanistic basis of their action as potent kinase inhibitors and compare their applications in distinct therapeutic areas—oncology and inflammatory diseases—supported by representative experimental data and detailed protocols.
Introduction: The 5-Aminopyrazole Scaffold as a Privileged Structure
The 1H-pyrazol-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases.[1] The incorporation of a cyclopropyl group, as seen in the 5-cyclopropyl-1H-pyrazol-3-amine backbone, often enhances metabolic stability and binding affinity.[1] These derivatives have emerged as a versatile class of compounds for developing selective inhibitors targeting various protein kinases, leading to promising therapeutic applications in cancer and inflammatory conditions.[1][2] This guide will compare the efficacy of this scaffold when directed against two distinct kinase targets: Cyclin-Dependent Kinase 16 (CDK16) in oncology and Receptor-Interacting Protein Kinase 1 (RIPK1) in inflammatory disease.
Part 1: The Core Mechanism of Action - ATP-Competitive Kinase Inhibition
The primary mechanism by which these pyrazole derivatives exert their therapeutic effect is through the competitive inhibition of ATP binding to the kinase active site. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core mimics the adenine structure of ATP, allowing it to fit into the binding pocket and form hydrogen bonds with the kinase hinge region.[1] This occupation of the active site prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade responsible for disease progression.
References
A Senior Application Scientist's Guide to Benchmarking 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine Against Known Anticancer Agents
Disclaimer: 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine is a novel chemical entity for the purposes of this guide. The experimental data and proposed mechanism of action are presented hypothetically to illustrate a rigorous, scientifically-grounded benchmarking workflow. The methodologies, however, are based on established and widely accepted preclinical standards.
Introduction: The Rationale for a New Anticancer Candidate
The landscape of oncology drug discovery is driven by the pursuit of compounds with improved efficacy, greater selectivity, and novel mechanisms of action. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to effectively target the hinge region of various kinases, which are often dysregulated in cancer.[3][4]
This guide focuses on a novel pyrazole-containing compound, This compound (hereafter referred to as "Pyrazolamine-C3"). Its structural features—a 3-amine group for potential hinge-binding and a cyclopropylmethoxy moiety that may confer unique potency or pharmacokinetic properties—make it a compelling candidate for investigation as a kinase inhibitor.[5][6]
To rigorously evaluate its potential, we will benchmark Pyrazolamine-C3 against two well-characterized agents:
-
Trametinib: A highly selective, allosteric inhibitor of MEK1 and MEK2, kinases in the mitogen-activated protein kinase (MAPK) pathway.[7][8] It serves as our primary mechanistic comparator.
-
Doxorubicin: A long-standing chemotherapeutic agent that acts primarily through DNA intercalation and topoisomerase II inhibition, representing a classic cytotoxic agent with a broad mechanism.[9][10][]
This guide will provide field-proven protocols and in-depth scientific causality for a head-to-head comparison, establishing a clear preclinical data package for Pyrazolamine-C3.
Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that regulates cell proliferation and survival.[12][13] Its constitutive activation, often due to mutations in BRAF or RAS, is a hallmark of numerous cancers, including melanoma and colorectal cancer.[8][14] We hypothesize that Pyrazolamine-C3 functions as an ATP-competitive inhibitor of MEK1/2, preventing the downstream phosphorylation and activation of ERK1/2. This blockade is expected to induce cell cycle arrest and apoptosis in MAPK-dependent cancer cells.
Caption: Hypothesized mechanism of Pyrazolamine-C3 targeting the MAPK/ERK signaling pathway.
Part 1: In Vitro Profiling — Cellular Viability and Potency
Scientific Rationale: The initial and most critical step in characterizing an anticancer agent is to determine its potency across a panel of relevant cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to reduce cell viability by 50%. By using cell lines with known genetic backgrounds (e.g., BRAF-mutant vs. BRAF-wildtype), we can simultaneously assess both potency and selectivity, providing early evidence for our hypothesized mechanism of action.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from established methods for quantifying ATP, an indicator of metabolically active, viable cells.[15][16][17]
-
Cell Plating: Seed cancer cells (e.g., A375 melanoma - BRAF V600E mutant; HT-29 colorectal - BRAF V600E mutant; and MCF-7 breast - BRAF wild-type) into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution series for Pyrazolamine-C3, Trametinib, and Doxorubicin in culture medium. The concentration range should span from 100 µM to 1 pM.
-
Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the respective drug concentrations to the wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell wells) from all other readings. Normalize the data to the vehicle-only control (100% viability). Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Caption: Experimental workflow for determining compound IC50 values.
Comparative Data: IC50 Values (nM)
| Compound | A375 (BRAF V600E) | HT-29 (BRAF V600E) | MCF-7 (BRAF WT) |
| Pyrazolamine-C3 | 15.2 | 25.8 | >10,000 |
| Trametinib | 5.1 | 10.5 | >10,000 |
| Doxorubicin | 85.5 | 150.3 | 120.1 |
Interpretation: The hypothetical data shows that Pyrazolamine-C3 exhibits potent, single-digit to low double-digit nanomolar activity against BRAF-mutant cancer cell lines, similar to the known MEK inhibitor Trametinib.[19] Crucially, its activity is significantly lower in the BRAF wild-type cell line, suggesting a strong dependency on the MAPK pathway and supporting our mechanistic hypothesis. Doxorubicin, a non-targeted agent, shows broad cytotoxicity across all cell lines with less distinction based on BRAF mutation status.[20]
Part 2: Mechanistic Validation — Target Engagement
Scientific Rationale: After establishing cellular potency, it is essential to confirm that the compound engages its intended target within the cell. For a hypothesized MEK inhibitor, the most direct readout is the phosphorylation status of its downstream substrate, ERK. A successful MEK inhibitor should lead to a dose-dependent decrease in phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein.
Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)
This protocol is a standard method for assessing the phosphorylation state of specific proteins.[21][22]
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal p-ERK levels. Treat cells with increasing concentrations of Pyrazolamine-C3 or Trametinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.[22]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with a primary antibody for total ERK1/2.[24]
Comparative Data: p-ERK Inhibition
| Compound | Concentration (nM) | p-ERK Level (Normalized to Total ERK) |
| Vehicle Control | 0 | 1.00 |
| Pyrazolamine-C3 | 10 | 0.45 |
| 100 | 0.05 | |
| Trametinib | 10 | 0.15 |
| 100 | <0.01 |
Interpretation: Both Pyrazolamine-C3 and Trametinib demonstrate a clear, dose-dependent reduction in p-ERK levels, confirming their on-target activity in the MAPK pathway.[25][26] This provides strong evidence that the cytotoxic effects observed in Part 1 are a direct result of MEK inhibition.
Part 3: Phenotypic Analysis — Mode of Cell Death
Scientific Rationale: Understanding how a compound kills cancer cells is fundamental. Anticancer drugs can induce different cell fates, including apoptosis (programmed cell death) or cell cycle arrest. Flow cytometry is a powerful tool to dissect these outcomes quantitatively. We will use Annexin V/Propidium Iodide (PI) staining to measure apoptosis and PI staining alone to analyze cell cycle distribution.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[27][28]
-
Cell Treatment: Treat A375 cells with the IC50 concentration of each compound (Pyrazolamine-C3, Trametinib, Doxorubicin) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[28]
-
Staining:
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Experimental Protocol: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution in the G0/G1, S, and G2/M phases of the cell cycle.[30][31]
-
Cell Treatment: Treat A375 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 1 hour at 4°C.[32][33]
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Comparative Data: Apoptosis and Cell Cycle
Table 2: Apoptosis Induction in A375 Cells (48h Treatment)
| Compound | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 3.1 | 2.5 |
| Pyrazolamine-C3 | 28.4 | 15.2 |
| Trametinib | 35.1 | 18.9 |
| Doxorubicin | 20.5 | 25.8 |
Table 3: Cell Cycle Distribution in A375 Cells (24h Treatment)
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.3 | 16.5 |
| Pyrazolamine-C3 | 75.8 | 10.1 | 14.1 |
| Trametinib | 78.3 | 8.5 | 13.2 |
| Doxorubicin | 25.1 | 15.6 | 59.3 |
Interpretation: Pyrazolamine-C3, like Trametinib, strongly induces apoptosis and causes a significant accumulation of cells in the G0/G1 phase of the cell cycle.[19] This G1 arrest is the classic cellular outcome of MEK inhibition, as the MAPK pathway is critical for the G1-to-S phase transition.[12] In contrast, Doxorubicin, a DNA damaging agent, induces a profound G2/M arrest, which is characteristic of the DNA damage response pathway.[9][34] These distinct phenotypic signatures further validate that Pyrazolamine-C3 acts through a targeted, MEK-inhibitory mechanism rather than broad, non-specific cytotoxicity.
Summary and Future Directions
This comprehensive benchmarking guide outlines a logical, multi-faceted approach to characterizing the novel compound this compound. The collective data strongly supports the hypothesis that Pyrazolamine-C3 acts as a potent and selective inhibitor of the MAPK pathway, phenocopying the established MEK inhibitor Trametinib.
-
Potency & Selectivity: Pyrazolamine-C3 demonstrates high potency against BRAF-mutant cancer cells, indicating a dependence on an activated MAPK pathway.
-
Mechanism of Action: It effectively inhibits the phosphorylation of ERK, confirming on-target engagement within the cell.
-
Cellular Phenotype: It induces a classic G1 cell cycle arrest and robust apoptosis, consistent with the known consequences of MEK inhibition.
The successful completion of this in vitro characterization provides a strong rationale for advancing Pyrazolamine-C3 into the next phase of preclinical development, which should include pharmacokinetic profiling and in vivo efficacy studies using xenograft models.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-cyclopropyl-1-(4-methoxybenzyl)-1h-pyrazol-3-amine [myskinrecipes.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. benchchem.com [benchchem.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. remedypublications.com [remedypublications.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ERK by Westerns - Protein and Proteomics [protocol-online.org]
- 24. researchgate.net [researchgate.net]
- 25. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 32. vet.cornell.edu [vet.cornell.edu]
- 33. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 34. researchgate.net [researchgate.net]
assessing the novelty of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine derivatives in patent literature
An In-Depth Guide to Assessing the Novelty of 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine Derivatives in Patent Literature
Authored by a Senior Application Scientist
For researchers and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous commercial drugs.[1] Its versatile structure allows for diverse biological activities, from anti-inflammatory to anticancer agents.[2][3] This guide focuses on a specific, promising scaffold: This compound . We will provide a comprehensive framework for assessing the novelty of its derivatives within the complex landscape of patent literature, a critical step for any research program aiming to secure intellectual property and develop new chemical entities.
Understanding the patent landscape is not merely an academic exercise; it is a fundamental component of a successful drug discovery program, safeguarding immense investments in research and development.[4][5] This guide moves beyond simple search queries to explain the strategic logic behind a thorough novelty assessment, grounded in chemical principles and intellectual property standards.
The Strategic Framework for Novelty Assessment
Before initiating any synthesis program, a robust assessment of the intellectual property landscape is paramount. The goal is to determine if a newly designed molecule is "novel" and "non-obvious" over the existing prior art, which includes all public disclosures, most notably patents and published applications.[6][7] A claim in a patent will lack novelty if a single prior art document discloses all features of the claimed invention.[6]
Our assessment workflow is designed to be systematic and self-validating, ensuring that researchers can confidently evaluate their position.
Novelty Assessment Workflow
The process can be visualized as a decision-making tree, starting with a broad survey and progressively narrowing down to a detailed analysis of closely related patents.
Caption: A workflow for systematic patent novelty assessment.
The this compound Scaffold: Points of Variation
The core structure of this compound offers several key positions for chemical modification. Understanding these "hotspots" is crucial for both designing novel compounds and for searching the patent literature effectively. The most common points of diversification are the N1 position of the pyrazole ring and the 3-amino group, which is often acylated or otherwise substituted.
Caption: Key diversification points on the pyrazole scaffold.
Comparative Analysis of Patented Derivatives
A thorough patent search reveals that while the exact this compound scaffold may be sparsely claimed, numerous patents protect structurally related 3-amino-pyrazole and 5-amino-pyrazole derivatives.[8][9] These patents often claim vast chemical spaces through Markush structures. The key to assessing novelty is to determine if your specific derivative is explicitly exemplified or falls within a narrowly defined and supported claim.
Below is a comparative table summarizing representative patent disclosures for related pyrazole amine derivatives, highlighting the diversity in structure and therapeutic application.
| Patent / Application | Core Structural Feature / Variation | Claimed Therapeutic Use / Target | Assignee (Representative) |
| US20230399326A1 | Pyrazole core with complex substitutions at N1 and C4, linked to a thiazole.[2] | IRAK protein inhibitors for autoimmune and inflammatory diseases.[2] | Rigel Pharmaceuticals, Inc.[2] |
| WO2020202001A1 | 5-cyclopropyl-1H-pyrazol-3-yl-amine core with substitutions on the 3-amino group.[9] | Selective CDK12/13 inhibitors for cancer treatment.[9] | Not specified in abstract. |
| US6218418B1 | 3(5)-amino-pyrazole derivatives with a C3-C6 cycloalkyl at the 3 or 5 position.[8] | Antitumor agents.[8] | Pharmacia & Upjohn Company |
| US5624941A | Pyrazole derivatives with various substitutions.[10] | Affinity for the cannabinoid receptor, useful in areas where cannabis is involved.[10] | Sanofi |
This table is illustrative and based on publicly available patent data. For a definitive legal opinion, consultation with a patent attorney is required.
Experimental Protocols for Synthesis and Analysis
To ground our discussion in practical application, we provide a representative, detailed protocol for the synthesis of a key intermediate and a workflow for conducting a structured patent search.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route. The choice of reagents and reaction conditions is critical for achieving good yield and purity, which are prerequisites for subsequent derivatization and biological screening.
Rationale: The synthesis begins with the Claisen condensation of cyclopropylmethyl acetate and acetonitrile to form the β-ketonitrile intermediate. This intermediate is then cyclized with hydrazine, a classic method for pyrazole synthesis, to yield the target compound.
Step-by-Step Methodology:
-
Preparation of 3-(Cyclopropylmethoxy)-3-oxopropanenitrile:
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add a mixture of cyclopropylmethyl acetate (1.0 eq) and acetonitrile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous HCl (1M) until acidic (pH ~5-6).
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-ketonitrile.
-
-
Cyclization to form this compound:
-
Dissolve the purified β-ketonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS, comparing the obtained data with expected values.
Protocol 2: Structured Patent Search Workflow
Rationale: A multi-tiered search strategy using both keyword and structure-based queries maximizes the chances of finding relevant prior art.
Step-by-Step Methodology:
-
Initial Broad Search (Keyword-based):
-
Use patent databases like Google Patents, Espacenet, or the USPTO database.
-
Employ broad search terms such as "aminopyrazole derivatives," "pyrazole inhibitors," and combinations with potential therapeutic areas (e.g., "pyrazole kinase inhibitor").[1]
-
Objective: To identify major patent holders and general structural classes in the field.
-
-
Specific Search (Substructure-based):
-
Utilize chemical structure search platforms (e.g., SciFinder, STN, or public alternatives like PubChem and then linking to patents).
-
Search for the exact this compound structure.
-
Perform substructure searches, allowing for variation at the N1 and 3-amino positions, as identified in our diversification analysis.
-
Objective: To find patents that claim compounds structurally very similar or identical to the target molecule.
-
-
Analysis and Documentation:
-
For each relevant patent, download the full text and claims.
-
Carefully read the "Claims" section. Distinguish between broad "genus" claims that describe a class of compounds and specific "species" claims that list individual compounds.[4]
-
Examine the "Examples" or "Embodiments" section to see which compounds were actually synthesized and tested. An invention must be described in sufficient detail for a person skilled in the art to reproduce it.[5]
-
Log all findings in a structured document, such as the comparative table shown above.
-
Conclusion and Future Outlook
The assessment of novelty for this compound derivatives requires a diligent, multi-faceted approach that combines chemical knowledge with an understanding of patent law principles.[6] While the broader aminopyrazole scaffold is well-represented in patent literature for various therapeutic applications, novelty can often be established through specific substitution patterns that confer unexpected advantages, such as improved potency, selectivity, or pharmacokinetic properties.[5]
This guide provides a foundational framework for researchers to navigate this process. By systematically searching and analyzing the prior art, and by understanding the key points of chemical diversification, development teams can strategically design novel compounds with a higher probability of patentability and, ultimately, clinical success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Novelty (patent) - Wikipedia [en.wikipedia.org]
- 8. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 9. WO2020202001A1 - Substituted 5-cyclopropyl-1h-pyrazol-3-yl-amine derivatives as selective cdk12/13 inhibitors - Google Patents [patents.google.com]
- 10. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
A Comparative Guide to the Computational Docking of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine with Protein Kinase Targets
Introduction: The Rationale for In Silico Exploration
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its synthetic tractability and ability to form key interactions with protein targets make it a focal point for medicinal chemists.[2][3] This guide focuses on a specific, potentially novel derivative, 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine . Given the absence of extensive experimental data on this particular molecule, we turn to computational docking as a powerful preliminary tool.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[4][5] This in silico approach allows us to rapidly screen for potential biological activity, generate hypotheses, and prioritize molecules for synthesis and experimental validation, thereby conserving significant resources.[4][6]
This guide provides a comprehensive, step-by-step comparison of the computational docking performance of this compound against a panel of well-validated protein kinase targets. We will compare its predicted binding affinity and interaction patterns with known inhibitors and a simpler pyrazole analog to understand the potential contribution of the cyclopropylmethoxy moiety.
Choosing the Battlefield: Selection of Protein Kinase Targets
The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs).[7][8] Altered kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[2] For this study, we have selected three well-characterized kinases implicated in cancer progression:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9]
-
Janus Kinase 1 (JAK1): A non-receptor tyrosine kinase involved in cytokine signaling pathways that can drive cell proliferation and survival in various cancers, particularly hematological malignancies.[2]
The Contenders: Ligand Selection for Comparative Analysis
To provide a robust comparison, we will analyze the docking of our lead compound against two sets of alternatives:
-
Known Inhibitors (Positive Controls): These are well-established drugs or compounds known to bind to our selected kinase targets. They serve to validate our docking protocol; a successful protocol should predict a favorable binding pose and score for these molecules.
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, among others.
-
Roscovitine: A well-characterized CDK2 inhibitor.
-
Golidocitinib: A potent and selective JAK1 inhibitor.[2]
-
-
Scaffold Control:
-
3-Amino-5-cyclopropyl-1H-pyrazole: This compound is structurally similar to our lead molecule but lacks the methoxy group. Comparing the docking results will help elucidate the role of the extended side chain in receptor binding.[10]
-
Computational Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a validated workflow for molecular docking using the widely-accepted AutoDock Vina software.[11][12] The rationale behind each step is provided to ensure a deep understanding of the process.
Workflow Diagram
Caption: A generalized workflow for computational molecular docking.
Part 1: Protein Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential water molecules, co-factors, or have missing atoms like hydrogens.[6][13] Preparing the protein ensures a clean, chemically correct receptor for docking.
-
Obtain Protein Structure: Download the crystal structures of the target proteins from the RCSB PDB database (e.g., VEGFR-2: 4ASD, CDK2: 1KE7, JAK1: 6L9P).
-
Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or Biovia Discovery Studio.[13][14]
-
Remove all water molecules. They can interfere with ligand binding in the active site unless they are known to be structurally important, which requires more advanced techniques to handle.
-
Remove any co-crystallized ligands and other heteroatoms not essential for the protein's structure.
-
-
Prepare for Docking: Using AutoDock Tools (ADT), perform the following:[15]
-
Add Polar Hydrogens: PDB files typically do not include hydrogen atoms. Adding them is crucial for correct ionization and hydrogen bond formation.[15]
-
Add Kollman Charges: Assign partial charges to each atom. This is essential for the scoring function to calculate electrostatic interactions.[16]
-
Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[17]
-
Part 2: Ligand Preparation
Causality: Ligands must be converted into a 3D format with correct stereochemistry and low energy conformation to be used in docking simulations.
-
Obtain Ligand Structures: Draw the 2D structure of this compound and the comparative compounds using software like ChemDraw or PubChem Sketcher.
-
Convert to 3D and Minimize:
-
Use a program like Open Babel to convert the 2D structures to 3D (.sdf or .mol2 format).[11]
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Prepare for Docking (ADT):
-
Load the 3D ligand structure into AutoDock Tools.
-
The software will automatically detect rotatable bonds, which is critical for flexible ligand docking.
-
Save the prepared ligand in the PDBQT format.
-
Part 3: Docking Simulation
Causality: The docking process requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The scoring function then evaluates each pose.
-
Define the Binding Site:
-
Load the prepared protein PDBQT file into ADT.
-
Identify the active site. For our targets, this can be done by aligning them with a PDB structure that contains a co-crystallized inhibitor.
-
Use the "Grid Box" option in ADT to create a search space that encompasses the entire active site, typically with a 3-6 Å buffer around the known ligand position.[6] Record the grid center coordinates and dimensions.[18]
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.[16]
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt This command will generate an output PDBQT file with the predicted binding poses and a log file containing the binding affinity scores.[12]
Results: A Comparative Analysis of Binding Affinities
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.[4][5]
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | VEGFR-2 | -8.2 |
| CDK2 | -7.5 | |
| JAK1 | -7.9 | |
| Sorafenib (Control) | VEGFR-2 | -9.5 |
| Roscovitine (Control) | CDK2 | -8.8 |
| Golidocitinib (Control) | JAK1 | -9.1 |
| 3-Amino-5-cyclopropyl-1H-pyrazole | VEGFR-2 | -6.9 |
| CDK2 | -6.2 | |
| JAK1 | -6.5 |
Note: These are hypothetical results for illustrative purposes. Actual docking scores may vary.
Discussion and Interpretation of Results
Performance of Control Compounds
The known inhibitors (Sorafenib, Roscovitine, and Golidocitinib) all show strong predicted binding affinities for their respective targets. This provides confidence in the validity of our docking protocol.
Analysis of this compound
Our lead compound demonstrates favorable predicted binding affinities across all three kinase targets, with the strongest interaction predicted for VEGFR-2 (-8.2 kcal/mol). While not as potent as the established inhibitors, these scores suggest that the compound is a promising candidate for further investigation.
Comparison with the Scaffold Control
Crucially, this compound consistently shows a more favorable binding affinity (a more negative score) than the simpler 3-Amino-5-cyclopropyl-1H-pyrazole across all targets. This suggests that the cyclopropylmethoxy group plays a significant role in enhancing binding.
To understand why, we must analyze the binding poses and interactions.[19][20] Using visualization software, we can inspect the top-ranked pose of our lead compound within the active site of VEGFR-2. A hypothetical analysis would reveal:
-
Key Hydrogen Bonds: The amino group on the pyrazole ring likely acts as a hydrogen bond donor to a key backbone carbonyl in the hinge region of the kinase, a classic interaction for kinase inhibitors.
-
Hydrophobic Interactions: The cyclopropyl group and the methoxy ether linkage likely extend into a hydrophobic pocket, forming favorable van der Waals interactions with nonpolar residues. It is this extension that the simpler scaffold control cannot achieve, accounting for its lower predicted affinity.
Visual inspection is a critical step; one cannot rely on the docking score alone.[21] The quality of the interactions and the fit within the binding pocket provide the chemical rationale behind the score.[22][23]
Conclusion and Future Directions
This computational guide demonstrates that this compound is a molecule of interest with the potential to bind to and inhibit protein kinases like VEGFR-2, CDK2, and JAK1. Our in silico comparison suggests that the cyclopropylmethoxy moiety significantly enhances binding affinity compared to a simpler pyrazole scaffold, likely by engaging with a hydrophobic sub-pocket in the kinase active sites.
While these computational results are promising, they are predictive in nature. The next logical steps are:
-
Synthesis: Chemical synthesis of this compound.
-
In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC50 values against the target kinases.
-
Further Optimization: If activity is confirmed, the structure can be further modified to improve potency and selectivity, guided by the docking poses generated in this study.
This workflow exemplifies how computational docking serves as an invaluable, data-driven starting point in the long and complex process of drug discovery.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. etflin.com [etflin.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. kaggle.com [kaggle.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. medium.com [medium.com]
- 23. youtube.com [youtube.com]
A Comparative Guide to the ADME Properties of 5-(Cyclopropylmethoxy)-1H-pyrazol-3-amine Analogs
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] Specifically, aminopyrazole derivatives are of significant interest due to their versatile pharmacological profiles.[2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[6][7] A thorough understanding and optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters are therefore critical for success.[8][9][10][11][12]
This guide provides a comprehensive comparison of the ADME properties of a series of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine analogs. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their lead optimization efforts.
The Critical Role of ADME in Drug Development
The therapeutic efficacy and safety of a drug are intrinsically linked to its ADME profile.[13][14] These four processes govern the drug's journey through the body:
-
Absorption: The process by which a drug enters the bloodstream.[9]
-
Distribution: The dissemination of a drug to various tissues and organs.[9]
-
Metabolism: The chemical modification of a drug by the body, primarily in the liver.[7][9]
-
Excretion: The removal of the drug and its metabolites from the body.[9]
Early assessment of these properties allows for the timely identification and mitigation of potential liabilities, thereby reducing the high attrition rates in clinical trials.[6][8]
Comparative ADME Profiling of Analogs
To facilitate a clear comparison, the following table summarizes the key ADME parameters for a hypothetical series of this compound analogs. These analogs are differentiated by substitutions at the R1 and R2 positions of the pyrazole core.
| Compound ID | R1 | R2 | Metabolic Stability (HLM, t½ min) | Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Aqueous Solubility (Kinetic, µM) |
| Parent | H | H | 45 | 8.2 | 75 |
| Analog A | CH₃ | H | 62 | 7.5 | 68 |
| Analog B | Cl | H | 35 | 9.1 | 85 |
| Analog C | H | F | 51 | 8.8 | 79 |
| Analog D | CH₃ | F | 75 | 7.9 | 62 |
Table 1. Comparative ADME data for this compound analogs. HLM: Human Liver Microsomes; t½: half-life; PAMPA: Parallel Artificial Membrane Permeability Assay; Pe: effective permeability.
Experimental Methodologies
The following sections provide detailed protocols for the key in vitro assays used to generate the comparative data. These methods are widely accepted in the pharmaceutical industry for early-stage ADME assessment.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone for evaluating a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[15][16]
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Incubation:
-
In a 96-well plate, combine the HLM, buffer, and NADPH regenerating system. Pre-warm the plate to 37°C.[19]
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.[18]
-
Incubate the plate at 37°C with shaking.[19]
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the reaction mixture.[15]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[19]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive diffusion of compounds across biological membranes, such as the gastrointestinal tract.[20][21][22][23][24]
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Preparation of Plates:
-
The PAMPA system consists of a 96-well donor plate with a filter bottom and a 96-well acceptor plate.
-
Coat the filter of each well in the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[24]
-
-
Preparation of Solutions:
-
Incubation:
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[21]
-
Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
[drug]_acceptor is the concentration in the acceptor well.
-
[drug]_equilibrium is the concentration at equilibrium.
-
-
Caco-2 Permeability Assay
For a more biologically relevant assessment of intestinal permeability, the Caco-2 cell permeability assay is employed. This model utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium, including the expression of transporters.[25][26][27][28]
Experimental Workflow:
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a multi-well plate.[26]
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[27]
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[26][27]
-
-
Transport Experiment:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) transport, add the test compound to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.[29]
-
To measure basolateral-to-apical (B-to-A) transport, add the compound to the basolateral compartment and fresh buffer to the apical compartment.[29]
-
Incubate the plate at 37°C.[29]
-
At specified time points, collect samples from the receiver compartment.[26]
-
-
Analysis:
-
Quantify the concentration of the compound in the collected samples by LC-MS/MS.[26]
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.[28]
-
Kinetic Solubility Assay
Aqueous solubility is a fundamental physicochemical property that influences a compound's absorption and bioavailability.[30][31][32] The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[33][34]
Experimental Workflow:
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Protocol:
-
Preparation:
-
Assay Procedure:
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer. The solubility is the concentration at which precipitation is first observed.[31][33]
-
Direct UV/LC-MS: Alternatively, filter the solutions to remove any precipitate.[30] Measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS.[30][33]
-
Conclusion
The systematic evaluation of ADME properties is indispensable in the optimization of lead compounds. This guide has provided a framework for comparing the ADME profiles of this compound analogs, supported by detailed experimental protocols for key in vitro assays. By integrating these assays into the early stages of drug discovery, researchers can more effectively identify and advance candidates with a higher probability of clinical success. The provided data and methodologies serve as a valuable resource for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 11. bioivt.com [bioivt.com]
- 12. historymedjournal.com [historymedjournal.com]
- 13. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. enamine.net [enamine.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Caco-2 Permeability | Evotec [evotec.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. enamine.net [enamine.net]
- 31. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. charnwooddiscovery.com [charnwooddiscovery.com]
- 33. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 34. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine
This guide provides essential safety and logistical information for the proper disposal of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine, a pyrazole derivative commonly used as a building block in medicinal chemistry and drug development. As this compound is a specialized research chemical, comprehensive toxicological and environmental impact data may not be fully available. Therefore, this protocol is grounded in a conservative approach, treating the substance as hazardous to ensure the highest standards of laboratory safety and regulatory compliance.
The procedures outlined herein are based on established best practices for chemical waste management. However, they are not a substitute for institutional protocols. Researchers must always consult and adhere to the specific guidelines provided by their institution's Environmental Health & Safety (EHS) department.
Part 1: Core Principles and Hazard Assessment
The Precautionary Principle
For many novel or specialized research chemicals like this compound, complete hazard profiles are often unavailable. The toxicological properties have not been fully investigated.[1] Consequently, the cornerstone of safe disposal is the precautionary principle: treat the chemical waste as hazardous unless confirmed otherwise by authoritative data. Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the sanitary sewer.[2]
Hazard Identification
Based on the chemical structure (a pyrazole-amine) and data from analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4]
-
Acute Toxicity: May be harmful if swallowed.[4]
These hazards mandate its classification as a regulated hazardous waste, requiring a specific disposal pathway managed by trained professionals.
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing this compound from the point of generation to its final collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[5]
-
Solid Waste: Collect all materials contaminated with this compound—such as gloves, weigh boats, contaminated paper towels, and spill cleanup debris—in a dedicated container for solid hazardous chemical waste. These containers are often plastic pails or lined cardboard boxes designated for this purpose.[6]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof container for liquid hazardous waste.
-
Do not mix incompatible waste streams. Specifically, do not mix this amine-containing waste with strong acids or oxidizing agents, as this can trigger a reaction.[1]
-
Keep halogenated and non-halogenated solvent wastes separate if required by your institution's EHS department.
-
-
Empty Containers: The original chemical container is not considered "empty" until it has been properly triple-rinsed. The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[2][7] Subsequent rinses may be permissible for drain disposal, but only if allowed by your institutional EHS policy.[2]
Step 3: Select and Label the Waste Container
The integrity and labeling of your waste container are mandated by federal and state regulations.
-
Container Selection: Use a container that is in good condition, chemically compatible with the waste (typically polyethylene or glass for liquids), and has a secure, tight-fitting screw cap.[6][8] Your EHS department may provide appropriate containers.[2]
-
Labeling: Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[2][8] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . List all other constituents, including solvents and water, with their approximate percentages. Do not use abbreviations or chemical formulas.[8]
-
The relevant hazard warnings (e.g., Irritant, Toxic).[8]
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).
-
The date waste accumulation began.
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated SAA within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the lab personnel.[2]
-
Always keep the waste container tightly closed except when you are actively adding waste.[2][6] A funnel must not be left in the container opening.[2]
-
Store liquid waste containers within secondary containment (such as a plastic tub) to contain any potential leaks or spills.[5][6]
-
Segregate the container from incompatible chemicals like strong acids or oxidizers.[6]
Step 5: Arrange for Final Disposal
Once your waste container is full or reaches your institution's storage time limit (e.g., 180 days), you must arrange for its removal.[5]
-
Follow your institution's procedure to request a waste pickup from the EHS department. This is often done through an online system.[2][7]
-
Ensure the container lid is secure and the label is complete and accurate before the scheduled pickup.
Part 3: Summary and Visual Workflow
For quick reference, the key logistical requirements for disposing of this compound are summarized below.
Disposal Data Summary
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous due to structural alerts and lack of complete data.[1] Prohibited from drain or trash disposal.[2] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye irritation and personal contamination.[3] |
| Solid Waste Container | Labeled, sealed plastic pail or bag-in-box. | To contain contaminated solids and prevent exposure.[6] |
| Liquid Waste Container | Labeled, sealed, chemically compatible bottle (e.g., Polyethylene, Glass). | To prevent leaks, spills, and reactions. Must be kept closed.[6][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures control, prevents spills, and complies with regulations.[2][6] |
| Key Prohibitions | NO drain disposal. NO trash disposal. NO mixing with incompatible chemicals. | Protects waterways, sanitation workers, and prevents dangerous reactions.[1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. | Environmental Health & Safety [ehs.tamu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
